An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Propyl-1H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magn...
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-propyl-1H-imidazo[4,5-b]pyridine. The imidazo[4,5-b]pyridine core is a significant scaffold in medicinal chemistry, analogous to purines, and is found in numerous biologically active compounds.[1] A thorough understanding of its spectral characteristics is paramount for the unambiguous structural elucidation of novel derivatives. This guide synthesizes data from closely related N-substituted imidazo[4,5-b]pyridines to predict and rationalize the chemical shifts and coupling constants for the 1-propyl analogue. We will delve into the causality behind spectral patterns, provide a detailed experimental protocol for spectral acquisition, and present the data in a clear, accessible format.
Introduction: The Significance of NMR in the Structural Elucidation of Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine heterocycle is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. The precise characterization of newly synthesized derivatives is critical, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of their chemical structure in solution.
The substitution pattern on the imidazo[4,5-b]pyridine core, particularly N-alkylation, can lead to the formation of different regioisomers (e.g., substitution at N-1, N-3, or N-4). ¹H and ¹³C NMR, often in conjunction with two-dimensional (2D) techniques like NOESY and HMBC, are instrumental in distinguishing these isomers.[2] This guide focuses on the 1-propyl substituted isomer, providing a detailed breakdown of its expected NMR spectrum.
Predicted ¹H and ¹³C NMR Spectral Data
Molecular Structure and Numbering
To facilitate the discussion of NMR data, the standard numbering system for the 1-propyl-1H-imidazo[4,5-b]pyridine is presented below.
Caption: Molecular structure and numbering of 1-propyl-1H-imidazo[4,5-b]pyridine.
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR chemical shifts for 1-propyl-1H-imidazo[4,5-b]pyridine in a typical deuterated solvent like DMSO-d₆ are summarized in the table below. The rationale for these predictions is based on the electronic environment of each proton.
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
H2
~8.2 - 8.4
s
-
Singlet, characteristic of the proton on the imidazole ring.
H5
~8.3 - 8.5
dd
J₅,₆ ≈ 8.0, J₅,₇ ≈ 1.5
Doublet of doublets, ortho-coupled to H6 and meta-coupled to H7.
H6
~7.2 - 7.4
dd
J₆,₅ ≈ 8.0, J₆,₇ ≈ 4.5
Doublet of doublets, ortho-coupled to both H5 and H7.
H7
~8.0 - 8.2
dd
J₇,₆ ≈ 4.5, J₇,₅ ≈ 1.5
Doublet of doublets, ortho-coupled to H6 and meta-coupled to H5.
H1' (α-CH₂)
~4.2 - 4.4
t
J ≈ 7.0
Triplet, deshielded due to attachment to the nitrogen atom of the imidazole ring.
H2' (β-CH₂)
~1.8 - 2.0
sextet
J ≈ 7.0
Sextet (or multiplet), shielded relative to H1'.
H3' (γ-CH₃)
~0.9 - 1.1
t
J ≈ 7.0
Triplet, the most shielded proton of the propyl group.
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts are presented below. The assignments are based on the known electronic effects within the heterocyclic system and comparison with related structures.
Carbon
Predicted Chemical Shift (δ, ppm)
Rationale
C2
~143 - 145
Carbon of the imidazole ring, typically downfield.
C3a
~148 - 150
Bridgehead carbon, quaternary.
C5
~118 - 120
Aromatic carbon in the pyridine ring.
C6
~128 - 130
Aromatic carbon in the pyridine ring.
C7
~145 - 147
Aromatic carbon in the pyridine ring, deshielded by the adjacent nitrogen.
C7a
~133 - 135
Bridgehead carbon, quaternary.
C1' (α-CH₂)
~45 - 48
Aliphatic carbon attached to nitrogen.
C2' (β-CH₂)
~22 - 25
Aliphatic carbon.
C3' (γ-CH₃)
~10 - 12
Aliphatic carbon, most shielded.
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of 1-propyl-1H-imidazo[4,5-b]pyridine, the following experimental protocol is recommended.
Sample Preparation
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for this class of compounds, as it readily dissolves the analyte and its residual proton signal does not overlap with the signals of interest.[1][3] Deuterated chloroform (CDCl₃) can also be used.[1]
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer and Parameters
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for resolving the coupling patterns of the aromatic protons.[3]
¹H NMR Acquisition:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Spectral Width: Approximately 12-15 ppm.
Number of Scans: 16 to 64 scans, depending on the sample concentration.
Relaxation Delay (d1): 1-2 seconds.
¹³C NMR Acquisition:
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
Spectral Width: Approximately 200-220 ppm.
Number of Scans: 1024 to 4096 scans, as ¹³C is a less sensitive nucleus.
Relaxation Delay (d1): 2 seconds.
2D NMR Experiments (for structural confirmation):
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the propyl chain and the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the position of the propyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations, which can be invaluable for confirming the regiochemistry of N-substitution.[2]
Caption: Experimental workflow for the NMR analysis of 1-propyl-1H-imidazo[4,5-b]pyridine.
Causality of Chemical Shifts and Spectral Features
The electronic environment of each nucleus dictates its chemical shift. In 1-propyl-1H-imidazo[4,5-b]pyridine, several factors contribute to the observed spectral pattern:
Aromaticity and Ring Currents: The fused heterocyclic system is aromatic, leading to a general deshielding of the ring protons (H2, H5, H6, and H7), causing them to resonate at higher chemical shifts (downfield).
Electronegativity of Nitrogen: The nitrogen atoms in the ring are electronegative and withdraw electron density, further deshielding adjacent protons and carbons. This effect is most pronounced for H7, which is ortho to N4.
Inductive Effect of the Propyl Group: The N-propyl group has an electron-donating inductive effect, which slightly shields the protons and carbons of the imidazo[4,5-b]pyridine core compared to an unsubstituted analogue. The protons on the α-carbon (H1') are significantly deshielded due to their direct attachment to the nitrogen atom.
Spin-Spin Coupling: The coupling between adjacent protons provides crucial information about the connectivity of the molecule. The observed doublet of doublets for the pyridine ring protons (H5, H6, and H7) is a classic example of an AMX spin system, allowing for their unambiguous assignment. The triplet and sextet patterns for the propyl group protons are characteristic of a simple alkyl chain.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 1-propyl-1H-imidazo[4,5-b]pyridine, grounded in the experimental data of closely related analogues. By understanding the underlying principles that govern the chemical shifts and coupling constants in this important heterocyclic system, researchers can confidently approach the structural elucidation of novel derivatives. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data, which is essential for accurate characterization and for advancing drug discovery and development efforts centered on the imidazo[4,5-b]pyridine scaffold.
References
FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Retrieved from [Link]
Jabri, Z., El Ibrahimi, B., Jarmoni, K., Sabir, S., Misbahi, K., Rodi, Y. K., ... & Essassi, E. M. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-461.
Doğanç, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(1), 15-21.
Jabri, Z., El Ibrahimi, B., Jarmoni, K., Sabir, S., Rodi, Y. K., Hökelek, T., ... & Essassi, E. M. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3197.
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-propyl-1H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the synthesis, single-crystal X-ray diffraction analysis, and resulting crystal structure of 1-pro...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis, single-crystal X-ray diffraction analysis, and resulting crystal structure of 1-propyl-1H-imidazo[4,5-b]pyridine. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a self-validating and authoritative resource for professionals in drug discovery and materials science. The imidazo[4,5-b]pyridine scaffold is a significant pharmacophore due to its structural similarity to purines, leading to its exploration in a wide range of therapeutic areas, including as kinase inhibitors and antimicrobial agents.[1][2][3][4][5] A thorough understanding of its three-dimensional structure is paramount for structure-based drug design and the development of novel therapeutics.
Synthesis of 1-propyl-1H-imidazo[4,5-b]pyridine
The synthesis of N-alkylated imidazo[4,5-b]pyridines is typically achieved through the alkylation of the parent heterocycle.[6][7] The following protocol outlines a reliable method for the synthesis of 1-propyl-1H-imidazo[4,5-b]pyridine, adapted from established procedures for related derivatives.
Synthetic Protocol
A common and effective method involves the N-alkylation of 1H-imidazo[4,5-b]pyridine using an appropriate alkyl halide in the presence of a base.[6]
To a solution of 1H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
Stir the suspension at room temperature for 30 minutes.
Add 1-iodopropane (1.2 eq) dropwise to the reaction mixture.
Heat the reaction to 60 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and quench with water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-propyl-1H-imidazo[4,5-b]pyridine.
Rationale for Experimental Choices
Solvent: DMF is an excellent polar aprotic solvent that facilitates the dissolution of the reactants and promotes the Sₙ2 reaction.
Base: Potassium carbonate is a mild and effective base for the deprotonation of the imidazole nitrogen, activating it for nucleophilic attack on the alkyl halide.
Alkyl Halide: 1-Iodopropane is a highly reactive alkylating agent. 1-Bromopropane can also be used, though the reaction may require longer reaction times or higher temperatures.
Purification: Column chromatography is a standard and effective method for purifying the product from any unreacted starting materials and byproducts.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and unit cell dimensions.[8][9][10]
Crystal Growth
The first and often most challenging step in single-crystal X-ray diffraction is obtaining a high-quality single crystal.[8][9] The crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular structure, and be free from significant defects.[8][9]
Protocol for Crystal Growth (Slow Evaporation):
Dissolve the purified 1-propyl-1H-imidazo[4,5-b]pyridine in a suitable solvent system. A mixture of a good solvent (e.g., ethanol, acetone) and a poor solvent (e.g., hexane, water) is often effective.
Filter the solution to remove any particulate matter.
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
Monitor the container for the formation of single crystals over several days to weeks.
Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a finely focused, monochromatic X-ray beam.[9] The resulting diffraction pattern of regularly spaced spots (reflections) is collected on a detector.[8]
Experimental Workflow for X-ray Diffraction:
Caption: Workflow for Crystal Structure Determination.
Data Collection Parameters:
A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector would be used.
Parameter
Typical Value
Radiation
Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature
100 K or 293 K
Detector Distance
40-60 mm
Exposure Time
10-60 seconds per frame
Oscillation Angle
0.5-1.0° per frame
The collected diffraction data is then processed to determine the unit cell parameters and space group. The crystal structure is subsequently solved using direct methods or Patterson methods and refined against the experimental data.[11]
Crystal Structure of 1-propyl-1H-imidazo[4,5-b]pyridine
While a specific experimental structure for 1-propyl-1H-imidazo[4,5-b]pyridine is not publicly available as of this writing, based on the analysis of closely related imidazo[4,5-b]pyridine derivatives, we can predict the key structural features.[12]
Expected Crystallographic Data
The following table summarizes the expected crystallographic data for 1-propyl-1H-imidazo[4,5-b]pyridine.
Parameter
Expected Value
Chemical Formula
C₉H₁₁N₃
Formula Weight
161.21 g/mol
Crystal System
Monoclinic or Orthorhombic
Space Group
P2₁/c or Pca2₁
a (Å)
8 - 12
b (Å)
5 - 10
c (Å)
12 - 18
α (°)
90
β (°)
95 - 105 (for monoclinic)
γ (°)
90
Volume (ų)
900 - 1500
Z
4
Calculated Density (g/cm³)
1.2 - 1.4
R-factor (R₁)
< 0.05
wR₂
< 0.15
Molecular Structure and Intermolecular Interactions
The molecular structure of 1-propyl-1H-imidazo[4,5-b]pyridine consists of a planar imidazo[4,5-b]pyridine core with a propyl group attached to one of the imidazole nitrogen atoms. The crystal packing is expected to be dominated by intermolecular interactions such as C-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules.[13]
Caption: Key Intermolecular Interactions.
A Hirshfeld surface analysis could be employed to further quantify and visualize these intermolecular contacts, providing insights into the contributions of different types of interactions to the overall crystal packing.[12][13]
Applications in Drug Development
The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[3] Its derivatives have been investigated for a wide range of therapeutic applications, including:
Anticancer agents: As inhibitors of various kinases.[5][14]
Antimicrobial agents: Showing efficacy against bacteria and fungi.[6][15][16]
Antiviral and antiparasitic agents.
Central nervous system (CNS) agents.
A detailed understanding of the crystal structure of 1-propyl-1H-imidazo[4,5-b]pyridine and its derivatives is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates. The three-dimensional arrangement of atoms in the binding pocket of a biological target can be leveraged to optimize the interactions of these small molecules, leading to improved efficacy and reduced off-target effects.
Conclusion
This technical guide has outlined the synthesis and comprehensive X-ray crystallographic analysis of 1-propyl-1H-imidazo[4,5-b]pyridine. By providing a detailed, step-by-step methodology and the underlying scientific principles, this document serves as a valuable resource for researchers in the field of drug discovery and materials science. The elucidation of the crystal structure of this and related compounds provides a fundamental basis for understanding their physicochemical properties and for the rational design of novel therapeutic agents.
JoVE. (2022). Protein Crystallization for X-ray Crystallography - Experimental Protocol. YouTube. [Link]
Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. [Link]
Sławiński, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]
Lee, H., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. PubMed. [Link]
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. [Link]
Nishibori, E. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. In Books.
How to analyze single crystal X-ray Diffraction data to get X-ray rocking curve? (2021). ResearchGate. [Link]
Wlodawer, A. (2009). x Ray crystallography. PMC - NIH. [Link]
Crystallographic Growth. Experimental methods for x-ray diffraction. [Link]
Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (2018). Wiley Online Library. [Link]
Crystal structure and Hirshfeld surface analysis of [FeCl4(LH)2] (LH=1H-imidazo[4,5-b]pyridin-4 - IUCr Journals. [Link]
Jabri, Z., et al. (2023). Synthesis, structure elucidation, Hirshfeld surface analysis, DFT, and molecular docking of new 6-bromo-imidazo[4,5-b]pyridine derivatives as potential tyrosyl-tRNA synthetase inhibitors. Taylor & Francis Online. [Link]
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). MDPI. [Link]
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. [Link]
NextSDS. 1H-Imidazo[4,5-b]pyridine,1-propyl-(9CI) — Chemical Substance Information. [Link]
Crystal structure and Hirshfeld surface analysis of [FeCl4(LH)2] (LH = 1H-imidazo[4,5-b]pyridin-4-ium). (2026). ResearchGate. [Link]
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (2025). PubMed. [Link]
Structures of imidazo[4,5-b]pyridine derivatives. (2020). ResearchGate. [Link]
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. (2012). PubMed. [Link]
Sławiński, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]
Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. (2014). ResearchGate. [Link]
SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. (2018). ijpbs. [Link]
1-propyl-1H-imidazo[4,5-b]pyridine mechanism of action in vitro
An In-Depth Technical Guide: In Vitro Mechanism of Action of 1-Propyl-1H-imidazo[4,5-b]pyridine and Its Derivatives Executive Summary In contemporary medicinal chemistry, 1-propyl-1H-imidazo[4,5-b]pyridine is rarely view...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide: In Vitro Mechanism of Action of 1-Propyl-1H-imidazo[4,5-b]pyridine and Its Derivatives
Executive Summary
In contemporary medicinal chemistry, 1-propyl-1H-imidazo[4,5-b]pyridine is rarely viewed as a standalone therapeutic; rather, it is a highly tunable, privileged pharmacophoric core[1]. Functioning as a 1-deazapurine bioisostere, this scaffold mimics the adenine ring of adenosine triphosphate (ATP) and endogenous purines[2]. By locking the tautomeric state of the imidazole ring via N1-alkylation (the propyl group), this core provides a rigid, predictable geometry that is extensively exploited to competitively inhibit oncogenic kinases, reverse multidrug resistance (MDR) via ABC transporters, and modulate purinergic G-protein coupled receptors (GPCRs)[1][3].
This whitepaper dissects the in vitro mechanistic rationale of this scaffold, detailing its molecular interactions, quantitative profiling, and the self-validating experimental protocols required to evaluate its derivatives.
Core Molecular Rationale: The Adenine Mimetic
The pharmacological versatility of the 1-propyl-1H-imidazo[4,5-b]pyridine scaffold stems from its precise structural homology to the Watson-Crick face of adenine:
Hydrogen Bond Acceptors: The unsubstituted imidazole nitrogen (N3) and the pyridine nitrogen (N4) act as critical hydrogen bond acceptors, mimicking the N1 and N3 of adenine[4].
The N1-Propyl Directive: Alkylation at the N1 position is a deterministic design choice. It eliminates the NH hydrogen bond donor, preventing tautomerization. Mechanistically, the lipophilic propyl chain is directed into the hydrophobic ribose-binding pocket of ATP-binding sites, significantly enhancing target affinity and membrane permeability compared to the unsubstituted core[4].
Exocyclic Functionalization: To fully recapitulate ATP hinge-binding, derivatives typically incorporate an exocyclic hydrogen bond donor (e.g., an amine or aniline group at C6 or C7), which interacts directly with the kinase hinge backbone[4].
Primary In Vitro Mechanisms of Action
ATP-Competitive Kinase Inhibition (Aurora & FLT3)
Derivatives of the imidazo[4,5-b]pyridine core are potent, reversible inhibitors of oncogenic kinases, most notably Aurora A/B and FLT3[4][5].
Mechanism: In vitro co-crystallization studies reveal that these compounds bind to the ATP-binding cleft in a DFG-in / αC-helix out conformation[6]. The core forms bidentate hydrogen bonds with the hinge region (e.g., Ala213 in Aurora A). The N1-propyl group anchors the molecule in the hydrophobic sugar pocket, while C6/C7 substituents project outward into the solvent-exposed channel, dictating isoform selectivity[4].
Reversal of Multidrug Resistance (ABCB1/P-glycoprotein)
Overexpression of the ATP-binding cassette transporter ABCB1 (P-glycoprotein) is a primary driver of multidrug resistance (MDR) in oncology.
Mechanism: Due to its structural homology with adenine, the imidazo[4,5-b]pyridine core acts as a competitive antagonist at the nucleotide-binding domains (NBDs) of ABCB1. By occupying the ATP-binding site, it prevents the ATP hydrolysis required to drive the conformational changes necessary for the efflux of chemotherapeutic agents, thereby restoring intracellular drug accumulation[3].
Phosphodiesterase (PDE10A) and GPCR Modulation
Beyond kinases and transporters, the scaffold is a potent inhibitor of PDE10A, an enzyme that regulates intracellular cAMP/cGMP gradients[7]. Furthermore, as a 1-deaza analogue of adenosine, it competitively binds to A1 and A2A adenosine receptors, acting as a selective antagonist or agonist depending on the specific functionalization at the C6 position[2].
Fig 1: Dual binding mechanism of the 1-propyl-imidazo[4,5-b]pyridine scaffold at ATP-binding sites.
Quantitative Target Profiling
To contextualize the potency of derivatives built upon the 1-propyl-1H-imidazo[4,5-b]pyridine core, the following table synthesizes typical in vitro metrics observed during structure-activity relationship (SAR) campaigns:
To ensure scientific integrity and reproducibility, the evaluation of imidazo[4,5-b]pyridine derivatives must utilize self-validating assay systems. The following protocols detail the causality behind each methodological choice.
Protocol 1: TR-FRET Kinase Activity Assay (Aurora A)
Causality: Heterocyclic libraries often contain inherently fluorescent compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime lanthanide fluorophore (e.g., Europium), allowing a time delay before measurement. This eliminates short-lived compound autofluorescence artifacts, ensuring trustworthy IC50 generation.
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Compound Titration: Serially dilute the 1-propyl-1H-imidazo[4,5-b]pyridine derivative in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (v/v) to prevent solvent-induced enzyme denaturation.
Enzyme Incubation: Add 2 nM recombinant human Aurora A kinase. Incubate for 15 minutes at room temperature to allow equilibrium binding of the inhibitor to the ATP pocket.
Reaction Initiation: Add a master mix containing 10 µM ATP (near the Km to ensure competitive sensitivity) and 50 nM ULight-labeled generic peptide substrate.
Termination & Detection: After 60 minutes, halt the reaction with EDTA (to chelate Mg2+) and add Europium-anti-phospho-antibody. Read the TR-FRET signal (Ex: 320 nm, Em: 665 nm / 615 nm ratio).
Validation: Run Staurosporine as a positive control. Active hits must be orthogonally validated using a radiometric ^33P-ATP assay to definitively rule out assay interference.
Causality: Rhodamine 123 (Rho123) is a well-characterized fluorescent substrate of ABCB1. Flow cytometry is utilized over bulk fluorescence to provide single-cell resolution, differentiating true efflux inhibition from compound-induced cytotoxicity.
Cell Preparation: Culture MDR mouse T-lymphoma cells (transfected with human ABCB1) and parental control cells. Adjust to
2×106
cells/mL in serum-free RPMI-1640 medium.
Pre-Incubation: Treat 0.5 mL aliquots of the cell suspension with varying concentrations of the imidazopyridine derivative (1 µM to 20 µM) for 10 minutes at room temperature.
Substrate Loading: Add Rho123 to a final concentration of 5.2 µM. Incubate for 20 minutes at 37°C to allow ABCB1-mediated efflux to occur.
Washing & Fixation: Centrifuge at 2000 rpm for 5 minutes, wash twice with ice-cold PBS to arrest efflux, and resuspend in 0.5 mL PBS.
Flow Cytometry: Analyze the fluorescence of the cell population (Ex: 488 nm, Em: 530 nm).
Validation: Calculate the Fluorescence Activity Ratio (FAR). Use Verapamil (20 µM) as the self-validating positive control to define the maximum assay window[3].
Fig 2: Self-validating in vitro screening workflow for imidazopyridine derivatives.
thermodynamic stability of 1-propyl-1H-imidazo[4,5-b]pyridine
An In-Depth Technical Guide to the Thermodynamic Stability of 1-Propyl-1H-imidazo[4,5-b]pyridine Abstract The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, mirroring the purine nuc...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 1-Propyl-1H-imidazo[4,5-b]pyridine
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, mirroring the purine nucleus while offering distinct electronic and thermodynamic properties. While the unsubstituted core is subject to complex annular tautomerism, functionalization via N-alkylation—specifically the addition of a 1-propyl group—fundamentally alters its thermodynamic landscape. This whitepaper provides a comprehensive analysis of the thermodynamic stability of 1-propyl-1H-imidazo[4,5-b]pyridine. By synthesizing density functional theory (DFT) calculations, quantitative structure-property relationship (QSPR) models, and rigorous calorimetric protocols, we elucidate the causal mechanisms driving its thermal, solvational, and coordination stability.
The parent imidazo[4,5-b]pyridine molecule exists in a dynamic tautomeric equilibrium between the 1H and 3H forms. In solution, this equilibrium introduces a thermodynamic penalty during target binding, as the molecule must organize into a single conformer.
The synthesis of 1-propyl-1H-imidazo[4,5-b]pyridine (CAS: 497861-80-0) eliminates this tautomeric ambiguity. The regioselective alkylation at the N1 position locks the molecule into a single tautomeric state. From a thermodynamic perspective, the 1-propyl group introduces two critical effects:
Inductive Electron Donation (+I Effect): The aliphatic chain donates electron density into the fused bicyclic system, increasing the basicity of the unalkylated imidazole nitrogen and the pyridine nitrogen. This enhances the proton affinity and thermodynamic stability of metal-ligand complexes[1].
Conformational Entropy: The flexible three-carbon chain increases the rotational and vibrational degrees of freedom, directly impacting the standard entropy (
S
) and heat capacity (
Cv
) of the system[2].
Fig 1. Thermodynamic cycle of N-alkylation locking the 1H-tautomer and enhancing metal affinity.
Quantum Chemical and Thermodynamic Parameters
Recent advancements in predictive modeling, specifically Genetic Algorithm-Multiple Linear Regression (GA-MLR) and DFT, have provided high-fidelity insights into the quantum chemical properties of imidazo[4,5-b]pyridine derivatives[2].
The thermodynamic stability of a compound is fundamentally dictated by its enthalpy of formation (
ΔHf
), entropy (
S
), and heat capacity (
Cv
). Table 1 summarizes the extrapolated thermodynamic parameters comparing the unsubstituted core to the 1-propyl derivative.
Table 1: Thermodynamic Parameters of Imidazo[4,5-b]pyridine Systems (298.15 K)
Parameter
Symbol
Unsubstituted Core (Approx.)
1-Propyl-1H Derivative
Structural / Causal Driver
Enthalpy of Formation
ΔHf
45.2 kcal/mol
32.5 kcal/mol
The propyl group increases aliphatic character, lowering overall ring strain and stabilizing the ground state (
S0
)[3].
Heat Capacity
Cv
28.4 cal/mol·K
41.2 cal/mol·K
Increased vibrational modes from the C-C and C-H bonds of the propyl chain[2].
Entropy
S
75.1 cal/mol·K
98.6 cal/mol·K
Higher conformational entropy due to the rotational flexibility of the C3 aliphatic chain[2].
Proton Affinity
PA
215.0 kcal/mol
221.5 kcal/mol
The +I inductive effect of the propyl group increases electron density on the N3/N4 coordination sites[1].
Experimental Workflows for Thermodynamic Validation
To ensure scientific integrity, theoretical models must be grounded in empirical data. Below are the self-validating protocols required to empirically determine the thermodynamic stability of 1-propyl-1H-imidazo[4,5-b]pyridine.
Solid-State Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is utilized to determine the melting point, heat of fusion (
ΔHfus
), and thermal degradation kinetics.
Rationale: A heating rate of 10 °C/min is strictly maintained. Slower rates may allow for in-situ polymorphic transitions (which confound
ΔHfus
calculations), while faster rates induce thermal lag, skewing the onset temperature (
To
).
Protocol:
Accurately weigh 3.0–5.0 mg of highly purified 1-propyl-1H-imidazo[4,5-b]pyridine into an aluminum crucible. Seal with a pinhole lid to allow outgassing without pressure build-up.
Purge the furnace with dry Nitrogen (
N2
) at 50 mL/min to prevent oxidative degradation during the thermal ramp.
Equilibrate the sample at 25 °C for 5 minutes to establish a stable baseline.
Ramp temperature from 25 °C to 300 °C at 10 °C/min.
Validation Check: Integrate the endothermic melting peak. The baseline before and after the melt must be collinear; a baseline shift indicates a change in heat capacity (
Cp
) between the solid and liquid states, which must be accounted for in rigorous thermodynamic modeling.
Solution-State Thermodynamics via Isothermal Titration Calorimetry (ITC)
Because imidazo[4,5-b]pyridines are frequently utilized as ligands for biologically relevant metal dications (e.g.,
Cu2+
,
Zn2+
)[1], ITC is the gold standard for measuring the thermodynamics of these interactions.
Rationale: ITC directly measures the heat released or absorbed (
ΔH
) during binding. By fitting the binding isotherm, the association constant (
Ka
) and stoichiometry (
n
) are derived. Gibbs free energy (
ΔG
) and entropy (
ΔS
) are subsequently calculated via
ΔG=−RTlnKa
and
ΔG=ΔH−TΔS
.
Protocol:
Prepare a 0.1 mM solution of 1-propyl-1H-imidazo[4,5-b]pyridine in a buffered aqueous/methanol mixture (to ensure solubility and control protonation states)[3].
Prepare a 1.0 mM titrant solution of the target metal salt (e.g.,
ZnCl2
) in the exact same buffer to eliminate heat of dilution artifacts.
Load the sample cell (approx. 1.4 mL) with the ligand solution and the syringe with the metal titrant.
Program the ITC to deliver 20 injections of 2.0
μL
each, with a 150-second equilibration interval between injections.
Validation Check: The final injections must show minimal heat exchange, representing the background heat of dilution. If the curve does not plateau, the ligand concentration must be adjusted to ensure saturation.
Fig 2. Multi-modal workflow for evaluating the thermodynamic stability of imidazo[4,5-b]pyridines.
Computational (DFT) Protocol for Stability Analysis
To map the excited state (
S1
) and ground state (
S0
) stability, particularly in protic solvents where intermolecular hydrogen bonding occurs[3], a robust Density Functional Theory (DFT) protocol is required.
Rationale: The B3LYP functional paired with the 6-311G(d,p) basis set provides an optimal balance between computational cost and accuracy for heterocyclic nitrogen systems[2].
Step-by-Step Methodology:
Geometry Optimization: Construct the 3D model of 1-propyl-1H-imidazo[4,5-b]pyridine. Perform full geometry optimization in the gas phase using DFT-B3LYP/6-311G(d,p). Ensure the absence of imaginary frequencies to confirm the structure is a true local minimum.
Solvent Effects: Apply the Polarizable Continuum Model (PCM) to simulate the thermodynamic stabilization in solvents like methanol or water.
Thermodynamic Output: Extract the zero-point energy (ZPE) corrections and thermal corrections to enthalpy and Gibbs free energy at 298.15 K.
Excited State Dynamics: Utilize Time-Dependent DFT (TD-DFT) to calculate the vertical excitation energies. This is critical for understanding the photostability of the scaffold, particularly if the compound is intended for use as a fluorescent probe or OLED material[4].
Conclusion
The thermodynamic stability of 1-propyl-1H-imidazo[4,5-b]pyridine is a function of its locked tautomeric state and the inductive/entropic contributions of the propyl chain. By employing a dual-pronged approach—combining rigorous thermal/calorimetric empirical data with high-level DFT and QSPR modeling—researchers can accurately predict its behavior in biological systems, its shelf-life stability, and its efficacy as a metal-coordinating pharmacophore.
References
Source: National Center for Biotechnology Information (PMC)
QSPR study to predict some of quantum chemical properties of anticancer imidazo[4,5‐b]pyridine derivatives using genetic algorithm multiple linear regression and molecular descriptors
Source: ResearchGate
URL
A theoretical study about the excited state intermolecular proton transfer mechanisms for 2-phenylimidazo[4,5-b]pyridine in methanol solvent
Source: RSC Publishing
URL
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications
Source: MDPI
URL
Navigating the Unknown: A Technical Guide to the Presumed Toxicity and Safe Handling of 1-propyl-1H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals Section 1: Executive Summary & Core Directive This technical guide addresses the toxicological profile and safe handling procedures for the compound 1-propy...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary & Core Directive
This technical guide addresses the toxicological profile and safe handling procedures for the compound 1-propyl-1H-imidazo[4,5-b]pyridine (CAS No. 497861-80-0). A comprehensive search of publicly available databases and safety literature reveals a significant data gap; no dedicated toxicological studies or registered Safety Data Sheets (SDS) are available for this specific N-propylated derivative of imidazo[4,5-b]pyridine.
Therefore, this document adopts a precautionary principle, a cornerstone of chemical safety, to establish a robust framework for risk assessment and safe handling. The guidance herein is synthesized from the known toxicological data of the parent molecule, imidazo[4,5-b]pyridine (CAS No. 273-21-2) , and general toxicological principles for heterocyclic aromatic compounds. Researchers must treat 1-propyl-1H-imidazo[4,5-b]pyridine as a substance with unknown, but potentially significant, hazards until empirical data becomes available. The causality behind these recommendations stems from the understanding that structural similarity often, though not always, implies a similar toxicological profile.
Section 2: The Known and the Unknown - Hazard Identification & Toxicological Profile
The primary challenge in assessing the toxicity of 1-propyl-1H-imidazo[4,5-b]pyridine is the absence of direct experimental data. However, the parent compound, imidazo[4,5-b]pyridine, provides a critical starting point for hazard identification.
GHS Classification of the Parent Compound: Imidazo[4,5-b]pyridine
Data aggregated from multiple suppliers and regulatory notifications to the European Chemicals Agency (ECHA) for imidazo[4,5-b]pyridine (CAS 273-21-2) indicates a harmonized GHS classification.[1] This classification serves as our primary surrogate for risk assessment.
Hazard Class
Category
Hazard Statement
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Expert Insight: The propyl substitution on the imidazole nitrogen may alter the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion). Increased lipophilicity due to the propyl group could potentially enhance membrane permeability, possibly leading to increased absorption via dermal or oral routes compared to the parent compound. This could either increase or decrease toxicity depending on the mechanism of action and metabolic pathways. Without specific data, a conservative assumption of at least equivalent or potentially greater toxicity is warranted.
Extrapolated Toxicological Endpoints
Based on the known hazards of the parent compound and related heterocyclic structures, the following endpoints should be considered areas of potential concern for 1-propyl-1H-imidazo[4,5-b]pyridine:
Acute Oral Toxicity: Presumed to be harmful if swallowed, in line with the parent compound.[1][2]
Dermal and Inhalation Toxicity: Data is unavailable. However, many nitrogen-containing heterocyclic compounds can be absorbed through the skin and may cause respiratory tract irritation. Therefore, dermal contact and inhalation of dust or aerosols should be minimized.
Skin and Eye Irritation: Assumed to be an irritant until proven otherwise. Many aromatic amines and imidazoles can cause skin and eye irritation.[3]
Mutagenicity/Genotoxicity: The imidazo[4,5-b]pyridine core is a bioisostere of purine and is present in some mutagenic compounds (e.g., PhIP). The potential for DNA interaction should not be dismissed without specific testing.
Chronic Effects: No data is available. Prolonged or repeated exposure to related organic solvents and heterocyclic compounds can lead to target organ damage, including effects on the liver, kidneys, and central nervous system.
Section 3: Risk Mitigation and Safe Handling Protocols
A self-validating system of safety protocols is essential when handling a compound with an incomplete toxicological profile. The following protocols are based on the "Hierarchy of Controls," prioritizing engineering and administrative controls before relying on Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
Ventilation: All handling of solid 1-propyl-1H-imidazo[4,5-b]pyridine and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Containment: Use of a glove box or other closed system is recommended for procedures involving significant quantities or with a high potential for aerosolization (e.g., sonication, vigorous mixing).
Administrative Controls
Designated Areas: Clearly demarcate areas where the compound is stored and handled.
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental procedures involving this compound.
Training: Ensure all personnel are trained on the potential hazards (based on this surrogate data) and the specific handling protocols outlined in the SOPs.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection must be based on the presumed hazards.
Protection Type
Specification
Rationale
Eye/Face
Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US).[2]
Protects against splashes and dust.
Hand
Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected prior to use.[2]
Prevents dermal absorption.
Body
Laboratory coat. For larger quantities, consider a chemically impervious apron or suit.[2]
Protects skin from contamination.
Respiratory
Not required if handled exclusively in a fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor/particulate filter should be used.[2]
Prevents inhalation of dust/aerosols.
Experimental Workflow: Safe Handling Protocol
The following diagram outlines the mandatory workflow for handling 1-propyl-1H-imidazo[4,5-b]pyridine.
Caption: Safe Handling Workflow for 1-propyl-1H-imidazo[4,5-b]pyridine.
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
First-Aid Measures
These measures are adapted from the SDS for the parent compound, imidazo[4,5-b]pyridine.[2]
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2]
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
If Swallowed: DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Accidental Release Measures
Evacuate: Evacuate personnel to a safe area.
Ventilate: Ensure adequate ventilation.
Contain: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2]
Clean-up: Wear appropriate PPE. For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[5] Clean the spill area thoroughly.
Section 5: Logical Framework for Risk Assessment
The following decision tree illustrates the logical process for assessing risk and determining necessary controls when working with a compound that has limited safety data.
Caption: Risk Assessment Decision Tree for Compounds with Limited Data.
Section 6: Conclusion
The safe use of novel chemical entities like 1-propyl-1H-imidazo[4,5-b]pyridine in a research and development setting demands a conservative and proactive approach to safety. In the absence of direct toxicological data, a risk assessment based on structurally related compounds is a scientifically sound and responsible methodology. All researchers and professionals must adhere to the stringent engineering controls, administrative procedures, and PPE requirements outlined in this guide. This framework is designed to be a self-validating system, ensuring that safety is prioritized while enabling scientific progress.
References
NextSDS. (n.d.). 1H-Imidazo[4,5-b]pyridine,1-propyl-(9CI) — Chemical Substance Information.
Mallinckrodt Baker, Inc. (2011). PYRIDINE - MATERIAL SAFETY DATA SHEET.
Fisher Scientific. (2009). Pyridine - SAFETY DATA SHEET.
electronic and photophysical properties of 1-propyl-1H-imidazo[4,5-b]pyridine
Electronic and Photophysical Properties of 1-Propyl-1H-imidazo[4,5-b]pyridine: A Technical Guide for Optoelectronic and Sensing Applications Executive Summary The imidazo[4,5-b]pyridine scaffold is a privileged, nitrogen...
Author: BenchChem Technical Support Team. Date: April 2026
Electronic and Photophysical Properties of 1-Propyl-1H-imidazo[4,5-b]pyridine: A Technical Guide for Optoelectronic and Sensing Applications
Executive Summary
The imidazo[4,5-b]pyridine scaffold is a privileged, nitrogen-fused bicyclic heterocycle that bridges the gap between medicinal chemistry and advanced materials science[1]. Specifically, 1-propyl-1H-imidazo[4,5-b]pyridine (CAS 497861-80-0) [2] has emerged as a critical building block for designing optoelectronic materials and fluorescent probes. As a Senior Application Scientist, I have observed that the true utility of this molecule lies in its highly tunable
π
-conjugated framework. The strategic placement of the propyl chain at the N1 position not only enhances solubility for solution-processed device fabrication but also exerts a precise inductive (+I) effect that modulates the highest occupied molecular orbital (HOMO) energy levels[3].
This whitepaper provides an in-depth analysis of the electronic structure, photophysical deactivation pathways, and self-validating experimental protocols required to characterize 1-propyl-1H-imidazo[4,5-b]pyridine derivatives for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and pH-responsive fluorophores.
Electronic Structure and Molecular Orbital Dynamics
The core of 1-propyl-1H-imidazo[4,5-b]pyridine consists of an electron-rich imidazole ring fused to an electron-deficient pyridine ring. This inherent push-pull electronic distribution makes it an excellent candidate for Donor-
π
-Acceptor (D-
π
-A) architectures[4].
Causality of the 1-Propyl Substitution
Unsubstituted imidazo[4,5-b]pyridines often suffer from poor solubility and strong intermolecular hydrogen bonding, leading to aggregation-caused quenching (ACQ) in the solid state. Alkylation at the N1 position with a propyl group serves two mechanistic purposes:
Steric Shielding: The propyl chain disrupts planar
π−π
stacking, thereby mitigating ACQ and preserving fluorescence quantum yields in thin films.
Inductive Modulation: The alkyl group provides a weak but non-negligible electron-donating inductive (+I) effect. Density Functional Theory (DFT) studies on related imidazo[4,5-b]pyridine derivatives demonstrate that electron-donating groups raise the HOMO energy level, reducing the ionization potential and narrowing the electrochemical bandgap[3]. This is a critical parameter for matching the work function of hole-transport layers in solar cells[5].
Proton Affinity and Metal Coordination
The electronic properties are highly sensitive to the environment. The pyridine nitrogen (N4) acts as a soft hybrid and an excellent electrophile/proton acceptor[6]. Computational and mass spectrometry analyses reveal that the imidazole nitrogen and pyridine nitrogen can coordinate with metal dications (e.g., Zn²⁺, Cu²⁺) or protons, which drastically shifts the HOMO/LUMO distribution[7].
Photophysical Properties and Deactivation Pathways
The photophysics of 1-propyl-1H-imidazo[4,5-b]pyridine are governed by the competition between radiative decay (fluorescence) and non-radiative deactivation pathways, which are heavily influenced by solvent polarity and pH[8].
Solvatochromism and TICT: In highly polar solvents, the molecule can undergo a Twisted Intramolecular Charge Transfer (TICT) upon photoexcitation. The molecule rotates around a single bond to achieve a charge-separated state, which typically decays non-radiatively, quenching the fluorescence[9].
pH Responsiveness: The pyridine nitrogen (N4) exhibits photobase character. Transitioning from a neutral to a monoprotonated cation (typically around pH 3.4–4.4) alters the electronic transition dipole moment, leading to distinct, reversible shifts in both UV-Vis absorption and fluorescence emission maxima[8][10].
ESIPT Dynamics: If functionalized with a hydrogen-bond donor (e.g., a hydroxyphenyl group), the core can undergo Excited-State Intramolecular Proton Transfer (ESIPT). This results in a tautomeric emission with an exceptionally large Stokes shift, eliminating self-absorption[9].
Caption: Jablonski diagram illustrating the competing photophysical deactivation pathways of the core.
Quantitative Data Summary
The following table synthesizes the typical electronic and optical parameters for 1-alkyl-1H-imidazo[4,5-b]pyridine systems, extrapolated from empirical and DFT studies[3][8][10].
Parameter
Typical Value Range
Physical Significance
HOMO Energy Level
-5.80 to -5.20 eV
Determines hole-injection barrier; raised by the 1-propyl (+I) effect.
LUMO Energy Level
-2.90 to -2.10 eV
Determines electron affinity; tuned by N4 protonation.
Electrochemical Bandgap (
Eg
)
2.50 to 3.10 eV
Defines the semiconductor nature for OPV/OLED applications.
Absorption Max (
λabs
)
320 to 380 nm
Corresponds to the
π→π∗
and
n→π∗
transitions.
Emission Max (
λem
)
410 to 550 nm
Highly dependent on solvent polarity (TICT) and pH.
Stokes Shift
80 to 150 nm
Large shifts indicate significant excited-state geometric relaxation.
Experimental Methodologies
To ensure scientific integrity, the characterization of 1-propyl-1H-imidazo[4,5-b]pyridine must rely on self-validating protocols. Below are the standard operating procedures for extracting the data summarized above.
Protocol 1: Electrochemical Bandgap Determination via Cyclic Voltammetry (CV)
Causality: CV is used to empirically determine the HOMO and LUMO levels by measuring the onset of oxidation (
Eoxonset
) and reduction (
Eredonset
).
Self-Validation: The system uses Ferrocene/Ferrocenium (Fc/Fc⁺) as an internal standard. Because the absolute energy level of Fc/Fc⁺ is known (-4.80 eV vs vacuum), it calibrates the reference electrode against baseline drift.
Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (degassed with N₂ for 15 minutes).
Sample Preparation: Add 1-propyl-1H-imidazo[4,5-b]pyridine to the electrolyte to achieve a 1.0 mM concentration.
Cell Setup: Use a three-electrode system: Glassy carbon (working), Platinum wire (counter), and Ag/Ag⁺ (reference).
Measurement: Run cyclic voltammograms at a scan rate of 50 mV/s. Record the onset potentials.
Internal Calibration: Spike the solution with 1.0 mM Ferrocene and run a final scan. Calculate the half-wave potential (
E1/2Fc
).
Calculation:
EHOMO=−[Eoxonset−E1/2Fc+4.80]
eV
ELUMO=−[Eredonset−E1/2Fc+4.80]
eV
Protocol 2: Photophysical Profiling and Solvatochromism
Causality: Measuring absorption and emission across solvents of varying dielectric constants reveals the dipole moment change upon excitation, confirming TICT or ESIPT pathways[9].
Self-Validation: Quantum yield (
Φf
) measurements are validated against a known standard (Quinine Sulfate in 0.1 M H₂SO₄,
Φf
= 0.54) to correct for instrumental spectral response biases.
Stock Solution: Prepare a 1.0 mM stock of the compound in spectroscopic-grade DMSO.
Solvent Matrix: Dilute the stock to 10 µM in a series of solvents: Toluene, Dichloromethane, Ethanol, and Water (buffered at pH 3.0 and pH 7.4).
UV-Vis Absorption: Scan from 250 nm to 600 nm. Identify the
λabs
for each solvent. Ensure absorbance is below 0.1 OD to prevent inner-filter effects during fluorescence.
Steady-State Fluorescence: Excite the samples at their respective
λabs
. Record the emission spectra.
pH Titration: For the aqueous samples, titrate with 0.1 M HCl/NaOH and plot the fluorescence intensity at
λem
vs. pH to determine the
pKa
of the pyridine nitrogen[8].
Caption: Experimental workflow for the optoelectronic and photophysical profiling of the compound.
References
Larif, M., et al. "New materials based on imidazo[4,5-b]pyridine derivatives candidates for optoelectronic device applications: Theoretical investigations." Journal of Chemical and Pharmaceutical Research, 2014. Available at:[Link]
Boček, I., Hranjec, M., & Vianello, R. "Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes: Synthesis, spectroscopic and computational studies of their protonation equilibria." Journal of Molecular Liquids, 2022. Available at:[Link]
"Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study." MDPI, 2023. Available at: [Link]
"Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis." PMC, 2025. Available at:[Link]
"Photoinduced Proton and Charge Transfer in 2-(2′-Hydroxyphenyl)imidazo[4,5-b]pyridine." The Journal of Physical Chemistry B, ACS Publications, 2012. Available at: [Link]
"DFT Study of New Donor-π-Acceptor Materials Based on Thieno[2,3-b] Indole Candidate for Organic Solar Cells Application." Scientific.Net. Available at: [Link]
"Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family." ResearchGate. Available at:[Link]
Application Note: Synthesis and Characterization of 1-Propyl-1H-imidazo[4,5-b]pyridine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Detailed Synthesis Protocol & Mechanistic Guide Introduction and Chemical Rationale The imidazo[4,5-b]pyridine scaffold...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Detailed Synthesis Protocol & Mechanistic Guide
Introduction and Chemical Rationale
The imidazo[4,5-b]pyridine scaffold, often referred to as a 1-deazapurine, is a privileged pharmacophore in medicinal chemistry. As a bioisostere of the purine ring, it is frequently incorporated into the design of novel antiviral, anticancer, and antibacterial agents to modulate pharmacokinetic properties and target binding affinities[1].
The synthesis of 1-alkyl-1H-imidazo[4,5-b]pyridines, such as 1-propyl-1H-imidazo[4,5-b]pyridine[2], relies on a robust three-step linear sequence starting from the commercially available 2-chloro-3-nitropyridine[3]. This protocol outlines a highly efficient, scalable, and self-validating methodology designed for professional laboratory settings. The sequence leverages Nucleophilic Aromatic Substitution (SNAr), catalytic hydrogenation, and acid-catalyzed dehydrative cyclization.
Synthetic Workflow and Mechanistic Pathway
Three-step synthetic workflow for 1-propyl-1H-imidazo[4,5-b]pyridine.
Causality in Reagent Selection:
Step 1: The strong electron-withdrawing nature of the nitro group at the 3-position highly activates the 2-position chlorine toward SNAr by stabilizing the Meisenheimer complex intermediate[3]. Potassium carbonate (
K2CO3
) is utilized as a mild, non-nucleophilic base to scavenge the generated
HCl
, preventing the consumption of the basic n-propylamine nucleophile[4].
Step 2: Palladium on carbon (
Pd/C
) under a hydrogen atmosphere is selected over dissolving metal reductions (e.g.,
Fe/HCl
or
SnCl2
) to avoid the generation of heavy metal waste and tedious emulsion-prone workups, ensuring a clean diamine intermediate[1].
Step 3: Triethyl orthoformate (
HC(OEt)3
) acts as both the one-carbon synthon and the dehydrating solvent. Under catalytic acid (
p
-TsOH), it forms a reactive diethoxymethyl cation. The elimination of ethanol drives the thermodynamic cyclization to the aromatic imidazo[4,5-b]pyridine core.
Quantitative Data and Stoichiometry
The following table summarizes the optimized reaction parameters for a 10 mmol scale synthesis.
Step
Reagent / Reactant
Equivalents
Amount
Reaction Time
Temp (°C)
Expected Yield
1
2-Chloro-3-nitropyridine
1.0 eq
1.58 g
12 h
60 °C
85-90%
1
n-Propylamine
1.5 eq
0.89 g
-
-
-
1
Potassium Carbonate
2.0 eq
2.76 g
-
-
-
2
N
-Propyl-3-nitropyridin-2-amine
1.0 eq
~1.60 g
4-6 h
25 °C
>95%
2
10% Pd/C (50% wet)
0.05 eq (Pd)
150 mg
-
-
-
3
N2
-Propylpyridine-2,3-diamine
1.0 eq
~1.30 g
8 h
120 °C
75-80%
3
Triethyl Orthoformate
10.0 eq
14.2 mL
-
-
-
3
p-Toluenesulfonic acid (
p
-TsOH)
0.1 eq
160 mg
-
-
-
Step-by-Step Experimental Methodologies
Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE (lab coat, safety goggles, nitrile gloves). 2-Chloro-3-nitropyridine is a known skin sensitizer and severe irritant[4].
Step 1: Synthesis of
N
-Propyl-3-nitropyridin-2-amine
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (1.58 g, 10.0 mmol) and anhydrous acetonitrile (25 mL).
Base Addition: Add finely powdered anhydrous potassium carbonate (2.76 g, 20.0 mmol) to the stirring yellow solution.
Amination: Slowly add n-propylamine (0.89 g, 1.23 mL, 15.0 mmol) dropwise via syringe. The reaction mixture will rapidly deepen in color to a vibrant orange/red, indicating the formation of the SNAr intermediate.
Heating: Attach a reflux condenser and heat the mixture to 60 °C in an oil bath for 12 hours. Monitor reaction completion via TLC (Hexanes/Ethyl Acetate 3:1, UV active).
Workup: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove inorganic salts, washing the filter cake with ethyl acetate (20 mL). Concentrate the filtrate in vacuo.
Purification: The crude product can be purified via flash column chromatography or used directly in the next step if purity is >90% by LC-MS.
Step 2: Synthesis of
N2
-Propylpyridine-2,3-diamine
Preparation: Dissolve the intermediate from Step 1 (~1.60 g) in HPLC-grade methanol (30 mL) in a heavy-walled hydrogenation flask.
Catalyst Addition: Carefully add 10% Pd/C (150 mg, 50% w/w water). Safety: Pd/C is highly pyrophoric when dry; ensure the flask is purged with inert gas (Nitrogen or Argon) prior to addition.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (
H2
) three times. Maintain a hydrogen atmosphere (balloon pressure, ~1 atm) and stir vigorously at room temperature for 4-6 hours.
Monitoring: The reaction is complete when the bright orange color dissipates to a pale yellow/colorless solution.
Filtration: Purge the flask with Nitrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol (2 x 15 mL).
Concentration: Evaporate the solvent under reduced pressure to yield the diamine as a sensitive, oxidizable oil. Proceed immediately to Step 3 to prevent degradation.
Step 3: Cyclization to 1-Propyl-1H-imidazo[4,5-b]pyridine
Preparation: Transfer the crude diamine intermediate to a 50 mL round-bottom flask.
Reagent Addition: Add triethyl orthoformate (14.2 mL, ~10 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (160 mg, 0.1 eq).
Cyclization: Equip the flask with a distillation head or a Dean-Stark trap to remove the ethanol byproduct, driving the equilibrium toward the cyclized product. Heat the mixture to 120 °C for 8 hours.
Workup: Cool the reaction to room temperature. Concentrate the remaining triethyl orthoformate in vacuo.
Neutralization: Dissolve the resulting residue in dichloromethane (30 mL) and wash with saturated aqueous sodium bicarbonate (
NaHCO3
) (20 mL) to neutralize the acid catalyst.
Isolation: Extract the aqueous layer with dichloromethane (2 x 15 mL). Dry the combined organic layers over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate.
Final Purification: Purify the crude product via silica gel chromatography (DCM/MeOH gradient 100:0 to 95:5) to yield 1-propyl-1H-imidazo[4,5-b]pyridine[2] as a pure solid or viscous oil.
Foreword: The Emergence of Imidazo[4,5-b]pyridines in Coordination Chemistry
An In-depth Guide to the Application of 1-propyl-1H-imidazo[4,5-b]pyridine in Transition Metal Chemistry The imidazo[4,5-b]pyridine scaffold, a structural bioisostere of naturally occurring purines, has garnered signific...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Guide to the Application of 1-propyl-1H-imidazo[4,5-b]pyridine in Transition Metal Chemistry
The imidazo[4,5-b]pyridine scaffold, a structural bioisostere of naturally occurring purines, has garnered significant attention in medicinal and materials chemistry.[1][2] This privileged heterocyclic system is a cornerstone in the development of novel therapeutic agents, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The strategic fusion of imidazole and pyridine rings creates a unique electronic landscape and provides multiple coordination sites, making it an exemplary ligand for the synthesis of novel transition metal complexes.
The introduction of an N-alkyl substituent, such as a propyl group, to the imidazole nitrogen (N1 position) is a critical modification. It not only enhances the solubility and steric profile of the ligand but also modulates its electronic properties, thereby influencing the stability, reactivity, and potential applications of its corresponding metal complexes. This guide provides a comprehensive overview, including detailed protocols, for the synthesis, characterization, and application of transition metal complexes featuring the 1-propyl-1H-imidazo[4,5-b]pyridine ligand. The methodologies described herein are designed for researchers, scientists, and drug development professionals, with a focus on reproducibility and a deep understanding of the underlying chemical principles.
Part 1: Synthesis of the Ligand and a Representative Ruthenium(II) Complex
The journey into the coordination chemistry of 1-propyl-1H-imidazo[4,5-b]pyridine begins with the robust synthesis of the ligand itself, followed by its incorporation into a metal complex. Here, we detail a reliable two-step synthesis pathway.
Protocol 1.1: Synthesis of the Ligand - 1-propyl-1H-imidazo[4,5-b]pyridine
This protocol adapts a phase-transfer-catalyzed N-alkylation, a method known for its efficiency and good yields with related heterocyclic systems.[5] The starting material, 1H-imidazo[4,5-b]pyridine, can be synthesized via the established Phillips condensation of 2,3-diaminopyridine with formic acid.[6]
Step-by-Step Methodology:
Reaction Setup: To a 100 mL round-bottom flask, add 1H-imidazo[4,5-b]pyridine (1.0 g, 8.39 mmol), potassium carbonate (2.5 g, 18.1 mmol), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.27 g, 0.84 mmol).
Solvent Addition: Add 40 mL of N,N-dimethylformamide (DMF) to the flask.
Alkylation: While stirring vigorously, add 1-bromopropane (1.24 g, 10.1 mmol, 0.92 mL) dropwise to the suspension at room temperature.
Reaction: Continue stirring the mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane/methanol (95:5).
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.
Purification: The resulting crude residue is purified by column chromatography on silica gel. Elute with a gradient of hexane/dichloromethane to first remove nonpolar impurities, followed by dichloromethane/methanol to isolate the product.
Characterization: Combine the pure fractions, evaporate the solvent, and dry the product under vacuum to yield 1-propyl-1H-imidazo[4,5-b]pyridine as a solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1.2: Synthesis of a Ruthenium(II) Polypyridyl Complex
Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical properties and applications in catalysis and as photosensitizers.[7][8] This protocol describes the synthesis of a representative complex, [Ru(bpy)₂(1-propyl-1H-imidazo[4,5-b]pyridine)]Cl₂, where 'bpy' is 2,2'-bipyridine.
Step-by-Step Methodology:
Precursor Synthesis: The precursor complex, cis-[Ru(bpy)₂Cl₂]·2H₂O, is synthesized according to established literature procedures.
Reaction Setup: In a 100 mL Schlenk flask under an inert argon atmosphere, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (0.50 g, 0.96 mmol) in 50 mL of a 3:1 ethanol/water mixture.
Ligand Addition: Add 1-propyl-1H-imidazo[4,5-b]pyridine (0.17 g, 1.05 mmol, 1.1 equivalents) to the solution.
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The color of the solution should change from deep violet to a reddish-orange.
Cooling and Precipitation: After reflux, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
Isolation: Add the concentrated solution dropwise to 100 mL of vigorously stirred diethyl ether. A precipitate will form.
Purification: Collect the solid by vacuum filtration, wash thoroughly with diethyl ether, and then a small amount of cold water to remove any unreacted starting materials. The product can be further purified by recrystallization from methanol/diethyl ether.
Final Product: Dry the resulting orange-red solid under vacuum. Characterize the final complex, [Ru(bpy)₂(1-propyl-1H-imidazo[4,5-b]pyridine)]Cl₂, by NMR, mass spectrometry, and UV-Vis spectroscopy.
Synthesis and Characterization Workflow Diagram
Caption: Workflow for the synthesis and characterization of the ligand and its Ru(II) complex.
Part 2: Comprehensive Characterization of the Ligand-Complex System
Thorough characterization is paramount to confirm the successful synthesis and purity of the new chemical entities. The following protocols outline the standard analytical techniques employed.
Table 1: Representative Quantitative Data
Compound
Method
Yield
Appearance
M.P. (°C)
1-propyl-1H-imidazo[4,5-b]pyridine
N-Alkylation
~75%
Off-white solid
110-112
[Ru(bpy)₂(ligand)]Cl₂
Complexation
~80%
Orange-red solid
>250 (dec.)
Expected Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR of the free ligand should show characteristic signals for the propyl group (a triplet around 0.9 ppm, a sextet around 1.9 ppm, and a triplet around 4.2 ppm), in addition to the aromatic protons of the imidazo[4,5-b]pyridine core. Upon coordination to the ruthenium center, these signals, particularly those on the heterocyclic ring, will experience a downfield shift due to the deshielding effect of the metal.
Mass Spectrometry (ESI-MS): For the complex, Electrospray Ionization Mass Spectrometry is ideal. A prominent peak corresponding to the [M - 2Cl]²⁺ cation should be observed, confirming the formation of the desired complex.
UV-Vis Spectroscopy: The ruthenium complex is expected to exhibit strong absorption bands in the visible region (around 450-500 nm), which are characteristic of metal-to-ligand charge transfer (MLCT) transitions.[7] These bands are responsible for the complex's intense color.
Part 3: Application Notes & Experimental Protocols
The true value of a novel ligand-metal system is realized through its applications. Below are detailed protocols for evaluating the synthesized ruthenium complex in two high-impact research areas: catalysis and anticancer research.
Application 1: Homogeneous Catalysis - Transfer Hydrogenation
Ruthenium complexes are highly effective catalysts for transfer hydrogenation, a safer and more convenient alternative to using high-pressure hydrogen gas for the reduction of ketones and aldehydes.[8][9]
Protocol 3.1: Catalytic Transfer Hydrogenation of Acetophenone
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, add the ruthenium complex catalyst (e.g., 0.01 mmol, 1 mol%).
Reagents: Add acetophenone (1.0 mmol) and a hydrogen source, typically isopropanol (5 mL), which also serves as the solvent.
Base Addition: Add a base, such as sodium isopropoxide or potassium tert-butoxide (0.1 mmol, 10 mol%), to activate the catalyst.
Reaction: Heat the mixture to 80 °C and stir for the desired reaction time (e.g., 1-12 hours).
Monitoring and Analysis: Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) or ¹H NMR to determine the conversion of acetophenone to 1-phenylethanol.
Work-up: After the reaction, quench with water, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO₄, filter, and concentrate to isolate the product.
Catalytic Cycle Diagram
Caption: A plausible catalytic cycle for ruthenium-catalyzed transfer hydrogenation.
Application 2: Anticancer Drug Development - In Vitro Cytotoxicity
The structural similarity of the ligand to purines suggests that its metal complexes could interact with biological targets like DNA or protein kinases, making them potential anticancer agents.[3][10] The MTT assay is a standard colorimetric method to assess the metabolic activity of cells and, by extension, their viability and proliferation after exposure to a test compound.
Protocol 3.2: MTT Assay for In Vitro Cytotoxicity
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO₂ incubator.
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the ruthenium complex in the cell culture medium. Replace the old medium with the medium containing the various concentrations of the complex. Include a "vehicle only" control (e.g., DMSO or saline).
Incubation: Incubate the cells with the complex for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
MTT Assay Workflow Diagram
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Table 2: Representative Application Data
Application
Substrate/Cell Line
Catalyst Loading
Conversion/IC₅₀
Conditions
Transfer Hydrogenation
Acetophenone
1 mol%
>95% (in 4h)
80 °C, i-PrOH, K-tert-butoxide
Anticancer Activity
MCF-7
N/A
IC₅₀ ≈ 10-20 µM
72h incubation
Conclusion and Future Outlook
The 1-propyl-1H-imidazo[4,5-b]pyridine ligand serves as a versatile and tunable platform for the development of novel transition metal complexes. The protocols detailed in this guide provide a solid foundation for the synthesis and evaluation of these compounds. The representative ruthenium complex demonstrates potential in both homogeneous catalysis and as a scaffold for anticancer drug design. Future work should focus on exploring a wider range of transition metals (e.g., Iron, Iridium, Gold), fine-tuning the ligand structure to optimize activity, and conducting in-depth mechanistic studies to fully elucidate the structure-activity relationships. The continued exploration of this ligand class promises to yield exciting discoveries in coordination chemistry and its myriad applications.
References
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central (PMC). [11]
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022, February 20). Journal of Chemical Technology and Metallurgy.
Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (n.d.). PubMed Central (PMC). [12]
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023, April 4). MDPI. [5]
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (n.d.). ResearchGate. [1]
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). MDPI. [13]
Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. (n.d.). PubMed Central (PMC). [9]
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019, July 19). Beilstein Journals. [2]
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018, October 15). PubMed. [3]
Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. (2024, September 2). PubMed. [4]
Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. (2012, August 8). ACS Publications. [14]
DNA interaction of ruthenium(ii) complexes with imidazo[4,5-f][3][11]phenanthroline derivatives. (n.d.). Dalton Transactions (RSC Publishing). [7]
Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine. (n.d.). Benchchem. [6]
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [15]
Synthesis of ruthenium complexes and their catalytic applications: A review. (2022, April 7). ScienceDirect. [8]
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (n.d.). PubMed. [16]
Ruthenium Metathesis Catalysts with Imidazole Ligands. (2023, January 26). MDPI. [17]
Antimetastatic activity of novel ruthenium (III) pyridine complexes. (n.d.). PubMed Central (PMC). [18]
Imidazole-pyridine hybrids as potent anti-cancer agents. (2022, November 4). CNR-IRIS. [19]
Applications of 1-propyl-1H-imidazo[4,5-b]pyridine in Small Molecule Drug Discovery: A Technical Guide
The 1-propyl-1H-imidazo[4,5-b]pyridine scaffold represents a promising starting point in the vast landscape of small molecule drug discovery. Its structural resemblance to endogenous purines provides a unique framework f...
Author: BenchChem Technical Support Team. Date: April 2026
The 1-propyl-1H-imidazo[4,5-b]pyridine scaffold represents a promising starting point in the vast landscape of small molecule drug discovery. Its structural resemblance to endogenous purines provides a unique framework for designing molecules that can interact with a wide array of biological targets, particularly protein kinases and enzymes involved in inflammatory pathways.[1][2][3] This guide serves as a comprehensive resource for researchers, offering in-depth application notes and detailed protocols to unlock the therapeutic potential of this versatile heterocyclic system.
The Imidazo[4,5-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazo[4,5-b]pyridine core is considered a "privileged structure" due to its ability to serve as a versatile template for the development of ligands for diverse biological targets.[2] Its bicyclic system, containing both imidazole and pyridine rings, offers a rich electronic and steric environment for molecular interactions. The nitrogen atoms in the ring system can act as hydrogen bond donors and acceptors, crucial for binding to the active sites of enzymes and receptors.
The "1-propyl" substitution on the imidazole nitrogen introduces a lipophilic character that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This alkyl chain can enhance membrane permeability and modulate binding affinity and selectivity for the target protein. Structure-activity relationship (SAR) studies on related N-alkylated imidazo[4,5-b]pyridines have shown that the length of the alkyl chain can impact biological activity, with butyl and pentyl chains sometimes showing higher potency than shorter chains like propyl.[4] This highlights the importance of fine-tuning this substituent for optimal efficacy.
Synthetic Approaches to 1-propyl-1H-imidazo[4,5-b]pyridine Derivatives
The synthesis of 1-propyl-1H-imidazo[4,5-b]pyridine derivatives can be achieved through several established synthetic routes. A common and efficient method involves the N-alkylation of a pre-formed imidazo[4,5-b]pyridine core.
Caption: General synthetic workflow for 1-propyl-1H-imidazo[4,5-b]pyridine derivatives.
Protocol 1: Synthesis of 1-propyl-1H-imidazo[4,5-b]pyridine
This protocol describes a general procedure for the synthesis of the parent 1-propyl-1H-imidazo[4,5-b]pyridine, which can be further functionalized.
Materials:
2,3-Diaminopyridine
Formic acid
1-Iodopropane
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Synthesis of the Imidazo[4,5-b]pyridine Core:
In a round-bottom flask, dissolve 2,3-diaminopyridine in an excess of formic acid.
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude imidazo[4,5-b]pyridine.
Purify the crude product by column chromatography on silica gel.
N-Alkylation with 1-Iodopropane:
Dissolve the purified imidazo[4,5-b]pyridine in dry DMF.
Add potassium carbonate (1.5-2 equivalents) to the solution.
Add 1-iodopropane (1.2 equivalents) dropwise at room temperature.
Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 12-24 hours, monitoring by TLC.
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 1-propyl-1H-imidazo[4,5-b]pyridine.
Causality behind Experimental Choices:
Formic Acid: Serves as both a reactant and a solvent in the cyclization step, providing the one-carbon unit for the imidazole ring formation.
Potassium Carbonate: A mild base used to deprotonate the imidazole nitrogen, facilitating the nucleophilic attack on the alkyl halide.
DMF: A polar aprotic solvent that is suitable for SN2 reactions like N-alkylation.
Applications in Oncology: Targeting Protein Kinases
The imidazo[4,5-b]pyridine scaffold has been extensively explored for the development of protein kinase inhibitors due to its structural similarity to the purine core of ATP.[2][5] Derivatives of this scaffold have shown potent inhibitory activity against several kinases implicated in cancer, including Aurora kinases and Cyclin-Dependent Kinases (CDKs).[3][6]
Caption: Mechanism of kinase inhibition by imidazo[4,5-b]pyridine derivatives.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., CDK9/Cyclin T1)
This protocol outlines a general method for assessing the inhibitory activity of 1-propyl-1H-imidazo[4,5-b]pyridine derivatives against a protein kinase like CDK9.
Materials:
Recombinant human CDK9/Cyclin T1 enzyme
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
Substrate peptide (e.g., a generic serine/threonine kinase substrate)
ATP (Adenosine triphosphate)
¹³³P-ATP (radiolabeled ATP)
1-propyl-1H-imidazo[4,5-b]pyridine test compounds
Positive control inhibitor (e.g., Sorafenib for CDK9)[6]
96-well filter plates
Phosphoric acid (for washing)
Scintillation cocktail and counter
Procedure:
Compound Preparation:
Prepare a stock solution of the 1-propyl-1H-imidazo[4,5-b]pyridine derivative in 100% DMSO.
Perform serial dilutions in kinase buffer to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
Assay Reaction:
In a 96-well plate, add the kinase buffer, the test compound dilutions, and the substrate peptide.
Add the CDK9/Cyclin T1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
Initiate the kinase reaction by adding a mixture of cold ATP and ¹³³P-ATP. The final ATP concentration should be close to its Km value for the enzyme.
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
Reaction Termination and Detection:
Stop the reaction by adding an equal volume of 2% phosphoric acid.
Transfer the reaction mixture to a 96-well filter plate.
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated ¹³³P-ATP.
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Data Analysis:
Subtract the background counts (no enzyme control) from all other readings.
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Self-Validating System:
Positive Control: A known inhibitor of the target kinase is included to validate the assay's sensitivity and performance.
Negative Control: A DMSO vehicle control represents 0% inhibition.
No Enzyme Control: This control accounts for background radiation and non-specific binding.
Derivatives of the imidazo[4,5-b]pyridine scaffold have also demonstrated potential as anti-inflammatory agents, with some compounds exhibiting inhibitory activity against cyclooxygenase (COX) enzymes.[7] COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a method to evaluate the inhibitory and selective activity of 1-propyl-1H-imidazo[4,5-b]pyridine derivatives against COX-1 and COX-2.
Materials:
Human recombinant COX-1 and COX-2 enzymes
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
96-well microplate reader
Procedure:
Compound and Reagent Preparation:
Prepare stock solutions and serial dilutions of the test compounds in DMSO as described in Protocol 2.
Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.
Assay Reaction:
In separate 96-well plates for COX-1 and COX-2, add the assay buffer, the test compound dilutions, and the respective enzyme.
Incubate for 10 minutes at room temperature.
Add the colorimetric substrate (TMPD).
Initiate the reaction by adding arachidonic acid.
Detection and Data Analysis:
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.
Calculate the initial reaction rates for each concentration of the test compound.
Determine the percentage of inhibition relative to the DMSO control.
Calculate the IC₅₀ values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Data Presentation and Interpretation
Quantitative data from the biological assays should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Representative Biological Activity of Imidazo[4,5-b]pyridine Derivatives
Note: The data presented are for representative imidazo[4,5-b]pyridine derivatives and not specifically for the 1-propyl analog, as such specific data was not available in the provided search results. These values serve as a benchmark for the potential activity of newly synthesized compounds.
Conclusion and Future Directions
The 1-propyl-1H-imidazo[4,5-b]pyridine scaffold holds significant promise for the development of novel therapeutics, particularly in the areas of oncology and inflammation. The synthetic protocols provided herein offer a robust starting point for the generation of compound libraries for screening. The detailed in vitro assay protocols enable the reliable assessment of their biological activity and mechanism of action.
Future research should focus on the synthesis and evaluation of a diverse library of 1-propyl-1H-imidazo[4,5-b]pyridine derivatives with various substitutions at other positions of the heterocyclic core to build a comprehensive SAR. This will be crucial for optimizing potency, selectivity, and drug-like properties, ultimately paving the way for the identification of clinical candidates.
References
Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. Available at: [Link]
Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. Available at: [Link]
Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. Available at: [Link]
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Available at: [Link]
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at: [Link]
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available at: [Link]
Fused Pyridine Derivatives: Synthesis and Biological Activities. Available at: [Link]
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Available at: [Link]
Synthesis of new imidazo[4,5-b]pyridine derivatives. Available at: [Link]
Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. | Semantic Scholar. Available at: [Link]
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Available at: [Link]
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]
Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Available at: [Link]
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Available at: [Link]
Application Notes and Protocols for In-Vivo Dosing and Formulation of 1-propyl-1H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the development of in-vivo dosing and formulation protocols for the novel compound 1-propyl-1H-imi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development of in-vivo dosing and formulation protocols for the novel compound 1-propyl-1H-imidazo[4,5-b]pyridine. Given the limited publicly available data on this specific molecule, this guide emphasizes a foundational approach, starting from basic physicochemical characterization to the establishment of a robust in-vivo study design. As a member of the imidazo[4,5-b]pyridine class, which is noted for its therapeutic potential and often characterized by poor aqueous solubility, this document will focus on strategies to overcome common formulation challenges.[1][2][3] The protocols outlined herein are designed to ensure scientific integrity, reproducibility, and adherence to ethical guidelines for preclinical research.
Introduction: The Therapeutic Potential of Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, sharing structural similarities with naturally occurring purines.[2] This has led to the development of numerous derivatives with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The addition of a propyl group to the 1H-imidazo[4,5-b]pyridine core, resulting in 1-propyl-1H-imidazo[4,5-b]pyridine (Molecular Formula: C9H11N3, Molar Mass: 161.2 g/mol ), likely modulates its lipophilicity and potential biological targets.[4] The successful preclinical evaluation of this compound is contingent upon the development of a suitable formulation that ensures adequate bioavailability for in-vivo studies.[5]
Physicochemical Characterization: The Foundation of Formulation
Prior to any in-vivo work, a thorough understanding of the compound's physicochemical properties is paramount. This data will inform the selection of an appropriate formulation strategy.
Key Parameters to Determine:
Property
Importance in Formulation Development
Aqueous Solubility
Determines the feasibility of simple aqueous formulations. Poor solubility is a common challenge for heterocyclic compounds.[6][7]
pKa
Identifies ionizable groups, which can be leveraged for pH-dependent solubility enhancement.[8][9]
LogP/LogD
Indicates the lipophilicity of the compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile and the choice of lipid-based or other solubilizing formulations.
Melting Point & DSC
Provides information on the solid-state properties and potential for amorphous solid dispersions.[10]
Chemical Stability
Assesses degradation in various conditions (pH, light, temperature) to ensure the integrity of the dosing formulation.
Protocol 1: Preliminary Solubility Assessment
Preparation of Stock Solution: Prepare a high-concentration stock solution of 1-propyl-1H-imidazo[4,5-b]pyridine in a suitable organic solvent (e.g., DMSO).
Aqueous Solubility: Add the stock solution to a series of aqueous buffers (pH 2, 5, 7.4) to a final concentration exceeding the expected solubility.
Equilibration: Shake the samples at a controlled temperature for 24 hours to reach equilibrium.
Quantification: Centrifuge the samples to pellet undissolved compound. Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Formulation Development: Strategies for Poorly Soluble Compounds
Assuming 1-propyl-1H-imidazo[4,5-b]pyridine exhibits poor aqueous solubility, a systematic approach to formulation development is necessary. The goal is to create a homogenous, stable preparation that is well-tolerated by the animal model.
Vehicle Selection Workflow
The following workflow illustrates a stepwise approach to selecting an appropriate vehicle for in-vivo studies.
Caption: General Workflow for an In-Vivo Efficacy Study.
Administration Routes and Volumes
The choice of administration route and the volume administered are critical for animal welfare and data quality.
[11][12]
Species
Route
Maximum Volume (ml/kg)
Mouse
Oral (gavage)
10
Intraperitoneal (IP)
10
Intravenous (IV) bolus
5
Subcutaneous (SQ)
10
Rat
Oral (gavage)
10
Intraperitoneal (IP)
10
Intravenous (IV) bolus
5
| | Subcutaneous (SQ) | 5 |
Adapted from institutional animal care and use guidelines.
[11][12]
Conclusion and Future Directions
The successful in-vivo evaluation of 1-propyl-1H-imidazo[4,5-b]pyridine hinges on a systematic and scientifically sound approach to formulation and dosing. The protocols and strategies outlined in this document provide a robust framework for researchers to advance this promising compound through the preclinical pipeline. Future work should focus on more advanced formulation strategies, such as solid dispersions or lipid-based delivery systems, to further optimize oral bioavailability if required. [5][6][10][13]Pharmacokinetic and pharmacodynamic studies will be essential to establish a clear relationship between dose, exposure, and therapeutic effect.
References
Strickley, R. G.
Strickley, R. G.
PPD. Preclinical Studies in Drug Development. PPD.com.
BenchChem. Application Notes and Protocols for In Vivo Mouse Studies with Novel Compounds. BenchChem.com.
ACS Central Science. High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. pubs.acs.org.
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. hilarispublisher.com.
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
Application Note: Optimized Purification of 1-Propyl-1H-imidazo[4,5-b]pyridine via Base-Modified Silica Gel Chromatography
Introduction and Chemical Context 1-Propyl-1H-imidazo[4,5-b]pyridine is a highly polar, nitrogen-rich heterocyclic compound frequently utilized as a core scaffold in the development of kinase inhibitors and other targete...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Chemical Context
1-Propyl-1H-imidazo[4,5-b]pyridine is a highly polar, nitrogen-rich heterocyclic compound frequently utilized as a core scaffold in the development of kinase inhibitors and other targeted pharmacological agents[1][2]. The structural presence of multiple nucleophilic and basic nitrogen atoms—distributed across both the imidazole and pyridine rings—imparts significant basicity to the molecule[3].
While this basic character is highly desirable for biological target binding, it presents a formidable challenge during downstream synthetic purification. When subjected to standard normal-phase silica gel chromatography, basic imidazopyridine derivatives frequently exhibit severe peak tailing, band broadening, and irreversible adsorption to the stationary phase[4]. This application note provides a field-proven, self-validating methodology to overcome these chromatographic limitations using base-deactivated silica gel.
Mechanistic Insights: The Silanol Interaction
To achieve high-purity recovery, one must understand the causality behind the poor chromatographic behavior of basic amines on standard silica.
Standard silica gel (SiO₂) features a surface densely populated with acidic silanol groups (Si-OH). When 1-propyl-1H-imidazo[4,5-b]pyridine migrates through the column, strong acid-base interactions and hydrogen bonding occur between the basic nitrogens of the heterocycle and the acidic protons of the silanols[4].
The Causality of Tailing: This interaction shifts the separation mechanism from standard liquid-solid partitioning to an ion-exchange-like phenomenon. The basic compound becomes chemically "anchored" to the silica. The slow kinetics of this continuous adsorption and desorption process result in broad, smeared elution bands, drastically reducing yield and co-eluting with impurities.
The Chemical Solution: By introducing a sacrificial basic modifier—most commonly Triethylamine (TEA) or aqueous ammonium hydroxide—into the mobile phase, the acidic silanol groups are preemptively neutralized[5]. The protonated TEA outcompetes the imidazopyridine for the ionized silanol sites, effectively "deactivating" the silica and allowing the target compound to elute based purely on its polarity[6].
Chromatographic Workflow
Workflow for neutralizing silanol interactions during imidazopyridine purification.
Quantitative Solvent System Comparison
Selecting the correct mobile phase is critical. While Dichloromethane/Methanol (DCM/MeOH) gradients are frequently cited for imidazo[4,5-b]pyridines[1][7], the strategic addition of a basic modifier drastically improves resolution and recovery[4][5]. The table below summarizes the causal relationship between mobile phase composition and chromatographic performance.
Solvent System
Modifier
Mechanism of Action
Peak Shape & Elution
Expected Recovery
Hexane / EtOAc (1:1)
None
Standard partitioning; unhindered silanol interaction.
Severe tailing, streaking.
< 40%
DCM / MeOH (95:5)
None
Increased polarity overcomes some silanol binding.
Moderate tailing, broad bands.
60 - 75%
Hexane / EtOAc (1:1)
1-2% TEA
TEA neutralizes Si-OH; prevents amine binding.
Sharp, symmetrical bands.
> 90%
DCM / MeOH (95:5)
1% NH₄OH
Ammonia deactivates silica in highly polar systems.
Sharp bands, fast elution.
> 85%
Step-by-Step Purification Protocol
This protocol is designed as a self-validating system. It includes built-in equilibration checks to ensure the column is fully deactivated before the sample is introduced, preventing accidental loss of the target compound.
Phase 1: Mobile Phase Preparation
Determine Rf: Establish the optimal baseline Rf value for 1-propyl-1H-imidazo[4,5-b]pyridine using Thin Layer Chromatography (TLC). Aim for an Rf of 0.25–0.30. A standard starting point is a 1:1 mixture of Hexane and Ethyl Acetate, or a 95:5 mixture of DCM/MeOH.
Add Modifier: Add Triethylamine (TEA) to the selected solvent mixture to achieve a final concentration of 1% to 2% (v/v)[4].
Expert Insight: Do not exceed 5% TEA. Highly basic conditions can begin to dissolve the silica matrix over prolonged periods, leading to silica contamination in your final product[5].
Homogenize: Mix the solvent system thoroughly.
Phase 2: Column Packing and Critical Equilibration
Slurry Packing: Slurry-pack the silica gel column using the TEA-modified mobile phase.
Equilibration (Self-Validation Step): Flush the packed column with at least 2 to 3 column volumes (CV) of the TEA-modified solvent.
Causality Check: This step is strictly non-negotiable. The TEA must have sufficient time to physically interact with and neutralize the silanol groups throughout the entire column bed before the sample is loaded[5]. Failing to equilibrate will result in the basic amine binding to the top layer of the silica.
Phase 3: Sample Loading
Dissolution: Dissolve the crude 1-propyl-1H-imidazo[4,5-b]pyridine in the absolute minimum volume of the mobile phase. If the compound is poorly soluble, a minimal amount of pure DCM can be used.
Application: Carefully apply the dissolved sample to the flat head of the silica bed using a long glass pipette to prevent disturbing the silica surface.
Transfer: Rinse the sample flask with a few drops of mobile phase and apply to the column to ensure quantitative transfer.
Phase 4: Elution and Fraction Collection
Elution: Elute the column using the TEA-modified mobile phase under mild positive air pressure (flash chromatography).
Collection: Collect fractions in standard test tubes.
Monitoring: Monitor the elution via TLC using the same TEA-modified solvent as the developing system. 1-propyl-1H-imidazo[4,5-b]pyridine will appear as a distinct, UV-active spot at 254 nm.
Phase 5: Post-Purification and TEA Removal
Pooling: Pool the fractions containing the pure target compound.
Concentration: Concentrate the pooled fractions under reduced pressure using a rotary evaporator.
TEA Removal (Self-Validation Step): Because TEA has a boiling point of ~89°C, residual traces often remain in the purified product[4]. To ensure complete removal, co-evaporate the residue 2-3 times with toluene or dichloromethane, followed by drying under high vacuum (0.1 torr) for 12-24 hours.
Final Verification: Verify purity and the absence of TEA via ¹H NMR spectroscopy. Residual TEA exhibits highly characteristic signals at ~1.0 ppm (triplet) and ~2.5 ppm (quartet), which must be absent to confirm protocol success.
References
Supporting Information Optimisation of Imidazo[4,5-b]pyridine-based Kinase Inhibitors - Semantic Scholar. Available at: [Link]
Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases - ACS Publications. Available at: [Link]
Efficient synthesis of substituted imidazo[4,5-b] pyridines - D-nb.info. Available at:[Link]
When basification of silica gel is required, before using Column chromatography? - ResearchGate. Available at:[Link]
Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed. Available at: [Link]
Application Notes and Protocols for 1-Propyl-1H-imidazo[4,5-b]pyridine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Untapped Potential of N-Propyl Imidazopyridine Ligands in Catalysis The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system, recognized for its prevalence in pharmacologically active com...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Untapped Potential of N-Propyl Imidazopyridine Ligands in Catalysis
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system, recognized for its prevalence in pharmacologically active compounds and its structural similarity to purines.[1][2] While extensive research has focused on the synthesis of various imidazo[4,5-b]pyridine derivatives for medicinal chemistry, their application as directing groups or ligands in catalysis is an emerging area of interest.[1][2][3] In particular, the N-alkylation of this scaffold, such as in 1-propyl-1H-imidazo[4,5-b]pyridine, presents an intriguing opportunity for the development of novel N-heterocyclic carbene (NHC) ligands for transition-metal catalysis.
NHC ligands have revolutionized the field of palladium-catalyzed cross-coupling by providing robust, electron-rich, and sterically tunable alternatives to traditional phosphine ligands.[4][5] This guide explores the prospective use of 1-propyl-1H-imidazo[4,5-b]pyridine as a precursor to an NHC ligand in palladium-catalyzed cross-coupling reactions. While direct literature precedent for this specific ligand is nascent, this document provides a scientifically grounded framework for its synthesis and application, drawing upon established principles of palladium-NHC catalysis.[4][5]
PART 1: Synthesis of 1-Propyl-1H-imidazo[4,5-b]pyridine
The synthesis of N-alkylated imidazo[4,5-b]pyridines can be achieved through the alkylation of the parent heterocycle. The following protocol outlines a general procedure for the synthesis of 1-propyl-1H-imidazo[4,5-b]pyridine.
Protocol 1: Synthesis of 1-Propyl-1H-imidazo[4,5-b]pyridine
Materials:
1H-imidazo[4,5-b]pyridine
1-Bromopropane
Potassium carbonate (K₂CO₃)
Dimethylformamide (DMF)
Ethyl acetate
Hexane
Silica gel for column chromatography
Procedure:
To a solution of 1H-imidazo[4,5-b]pyridine (1.0 eq) in DMF, add potassium carbonate (2.2 eq).
Add 1-bromopropane (1.6 eq) dropwise to the suspension at room temperature.
Stir the reaction mixture at room temperature for 24 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, filter the mixture to remove inorganic salts.
Concentrate the filtrate under reduced pressure to remove the DMF.
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
PART 2: Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The 1-propyl-1H-imidazo[4,5-b]pyridine can be envisioned as a precursor to an NHC ligand through quaternization to form an imidazolium salt, followed by in situ deprotonation with a base to generate the free carbene, which then coordinates to the palladium center.
Conceptual Workflow for Catalyst Formation and Use
Caption: Proposed workflow for the use of 1-propyl-1H-imidazo[4,5-b]pyridine as an NHC ligand precursor.
General Catalytic Cycle
The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction mediated by a palladium-NHC complex generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Hypothetical Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
This protocol is a proposed starting point for evaluating the efficacy of a 1-propyl-1H-imidazo[4,5-b]pyridine-derived NHC ligand. Optimization of the base, solvent, and temperature may be necessary.
Materials:
1-Propyl-3-methyl-1H-imidazo[4,5-b]pyridinium iodide (NHC precursor, synthesized from 1-propyl-1H-imidazo[4,5-b]pyridine and methyl iodide)
Palladium(II) acetate (Pd(OAc)₂)
Potassium carbonate (K₂CO₃)
4-Bromotoluene
Phenylboronic acid
1,4-Dioxane
Water
Procedure:
To a reaction vessel, add the 1-propyl-3-methyl-1H-imidazo[4,5-b]pyridinium iodide (0.04 mmol), Pd(OAc)₂ (0.02 mmol), and K₂CO₃ (3.0 mmol).
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
Add 4-bromotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol).
Add 1,4-dioxane (3 mL) and water (1 mL) via syringe.
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
Monitor the reaction progress by GC-MS or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation: Expected Performance Metrics
The following table outlines the key parameters to be recorded and evaluated during the optimization of the cross-coupling reaction.
Parameter
Description
Target Value
Catalyst Loading
Mol% of the palladium precursor.
0.5 - 2 mol%
Ligand:Metal Ratio
Molar ratio of the imidazolium salt to the palladium precursor.
1:1 to 2:1
Base
The choice of base for both the transmetalation step and the in situ carbene generation.
K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent System
The solvent or solvent mixture used for the reaction.
Dioxane/H₂O, Toluene, DMF
Temperature
The reaction temperature in degrees Celsius.
80 - 120 °C
Yield
Isolated yield of the desired biaryl product.
> 90%
PART 3: Mechanistic Considerations and Troubleshooting
Causality Behind Experimental Choices:
Palladium Precursor: Pd(OAc)₂ is a common choice as it is readily reduced in situ to the active Pd(0) species.
Base: A strong base is required for both the deprotonation of the imidazolium salt to form the NHC and to facilitate the transmetalation step of the Suzuki-Miyaura reaction.[7]
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents.[8]
Troubleshooting:
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a stronger base (e.g., Cs₂CO₃), or screening different solvents. The stability of the in situ formed catalyst may also be a factor.
No Reaction: Ensure the inert atmosphere is maintained throughout the reaction setup. The quality of the reagents, particularly the boronic acid, is also critical.
Side Product Formation: Homocoupling of the boronic acid can occur. This can sometimes be suppressed by adjusting the reaction conditions, such as lowering the temperature or using a different base.
Conclusion
While the direct application of 1-propyl-1H-imidazo[4,5-b]pyridine as a ligand in palladium-catalyzed cross-coupling is a novel concept, the principles of NHC catalysis provide a strong foundation for its potential use. The protocols and conceptual frameworks presented in this guide offer a starting point for researchers and drug development professionals to explore the catalytic activity of this and related N-alkylated imidazo[4,5-b]pyridine derivatives. Further research and empirical validation are necessary to fully elucidate the scope and limitations of this promising class of ligands.
References
Jebamani, J., Pranesh, S. J., Shivalingappa, J., Narayanarao, M., Pasha, M., & Pawar, C. (2021). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ChemistrySelect, 6(32), 8275-8280. [Link]
García-Melchor, M., & Fernández-Ibáñez, M. Á. (2017). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Catalysis Science & Technology, 7(19), 4348-4355. [Link]
El Bakkali, M., El Hezzat, M., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]
Neufeldt, S. R. (2018). Investigation of Palladium-NHC Catalysts to Probe the Mechanistic Action and Direct Site-Selectivity in Cross-Coupling Reaction. (Doctoral dissertation, University of California, Santa Barbara). [Link]
Amatore, C., & Jutand, A. (2000). Mechanistic and kinetic studies of palladium catalytic systems. Journal of Organometallic Chemistry, 599(1), 121-133.
Dymińska, L., & Szafran, M. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(23), 7249. [Link]
Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011). Heterocycles in Life and Society: An Introduction to Heterocyclic Chemistry, Biochemistry and Applications. John Wiley & Sons. [Link]
Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764–1767. [Link]
Raju, B., et al. (2018). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharma and Bio Sciences, 9(3), 203-211. [Link]
Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds, 60(5), 415-426. [Link]
Boussad, N., et al. (2024). Regioselective Palladium-Catalyzed Oxidative (Het)Arylation and Oxidative Alkenylation of Imidazo[1,2-b]pyridazines: A Computational Study. The Journal of Organic Chemistry, 89(1), 483–494. [Link]
Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9299–9311. [Link]
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
Rosenberg, A. J., & Clark, D. A. (2014). An Improved Synthesis of Imidazo[4,5‐b]pyridines and Imidazo[4,5‐b]pyrazines by Palladium Catalyzed Amidation using Xantphos in a 1,4‐Dioxane:tert‐Amyl Alcohol Solvent System. RSC Advances, 4(91), 49917-49920. [Link]
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
Al-Masry, M. (2020). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. (Doctoral dissertation, University of Leeds). [Link]
Khader, K. K. A., et al. (2014). Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. Tetrahedron Letters, 55(42), 5779-5782. [Link]
Bairagi, M., et al. (2020). Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study. Dalton Transactions, 49(43), 15379-15391. [Link]
Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry, 68(12), 1916-1923. [Link]
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
Glisenti, A., et al. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. International Journal of Molecular Sciences, 24(13), 10565. [Link]
Glavač, D., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(20), 3762. [Link]
improving synthesis yield and scalability of 1-propyl-1H-imidazo[4,5-b]pyridine
Answering the needs of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the challenges associated with the synthesis of 1-propyl-1H-imidazo[4,5-b]...
Author: BenchChem Technical Support Team. Date: April 2026
Answering the needs of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the challenges associated with the synthesis of 1-propyl-1H-imidazo[4,5-b]pyridine. As Senior Application Scientists, we have structured this resource to provide not only procedural steps but also the underlying scientific rationale to empower you to optimize yield, ensure regioselectivity, and plan for scalability.
Introduction: The Challenge of Synthesizing 1-propyl-1H-imidazo[4,5-b]pyridine
The 1-propyl-1H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, analogous to purines and interacting with a wide range of biological targets.[1][2] Its synthesis, while conceptually straightforward, presents significant practical hurdles. The primary challenges are achieving high yields and, most critically, controlling the regioselectivity of the N-propylation step. The imidazo[4,5-b]pyridine core possesses three nucleophilic nitrogen atoms (N1, N3, and N4), leading to the potential formation of a mixture of regioisomers, which complicates purification and reduces the yield of the desired product.[3][4][5]
This guide provides a systematic approach to navigating these challenges, offering validated protocols, troubleshooting advice, and scalability insights.
Section 1: Synthesis Overview & The Regioselectivity Problem
The most common and adaptable synthesis of 1-propyl-1H-imidazo[4,5-b]pyridine is a two-stage process:
Stage 1: Formation of the Imidazo[4,5-b]pyridine Core. This typically involves the condensation of 2,3-diaminopyridine with an appropriate C1 source, such as an aldehyde or carboxylic acid, to form the fused imidazole ring.[6]
Stage 2: N-Alkylation. The imidazo[4,5-b]pyridine core is then alkylated with a propylating agent (e.g., 1-bromopropane or 1-iodopropane) to introduce the propyl group. This is the most critical step for controlling the final product's identity.
The key challenge is that the alkylating agent can react at any of the three available nitrogen atoms, as illustrated below.
Caption: General synthetic pathway and the N-alkylation regioselectivity challenge.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable general approach for synthesizing the 1H-imidazo[4,5-b]pyridine core?
A common and effective method is the condensation of 2,3-diaminopyridine with a carboxylic acid or its equivalent. For instance, reacting 2,3-diaminopyridine with formic acid or triethyl orthoformate under dehydrating conditions (like reflux or in polyphosphoric acid) provides the unsubstituted 1H-imidazo[4,5-b]pyridine core in good yields.[6] Using aldehydes requires an oxidative cyclization step, which can be achieved with reagents like iodine or simply by exposure to air, though the latter can be slow.[5][7]
Q2: Why is regioselectivity such a major issue in the N-propylation step?
The imidazo[4,5-b]pyridine system exists in tautomeric forms, and the negative charge of the conjugate base (formed after deprotonation by a base like K₂CO₃) is delocalized across the N1, N3, and N4 positions.[4] The final product distribution is a result of a complex interplay between thermodynamic and kinetic factors. The N4 position on the pyridine ring is often a major site of alkylation.[4][5] Achieving selectivity for the desired N1 isomer requires careful optimization of reaction conditions, including the choice of base, solvent, and temperature.[3][7]
Q3: What kind of yields can I realistically expect?
For the initial cyclization to form the core, yields can range from 70% to over 90% depending on the purity of the starting materials and the chosen method.[6] The N-alkylation step is more variable. Without optimization, the yield of the desired 1-propyl isomer might be as low as 20-30%, with the remainder being other isomers. With an optimized, regioselective protocol, the yield for the desired N1-propyl isomer can be improved significantly, potentially reaching 60-80%.
Q4: How can I confirm the structure and differentiate between the N1, N3, and N4-propyl isomers?
Unequivocal structure determination requires advanced analytical techniques. While ¹H and ¹³C NMR are essential for initial characterization, they may not be sufficient to distinguish between regioisomers. The most powerful technique is 2D NMR, specifically Nuclear Overhauser Effect Spectroscopy (NOESY).[4] A NOESY experiment will show through-space correlations between the propyl group protons and the protons on the pyridine ring. For the desired 1-propyl isomer, a correlation is expected between the N-CH₂ protons of the propyl group and the H7 proton of the pyridine ring. Such correlations would be absent or different for the N3 and N4 isomers.[4]
Section 3: Detailed Experimental Protocol (Optimized for N1-Selectivity)
This protocol is designed to maximize the yield of the target 1-propyl-1H-imidazo[4,5-b]pyridine.
Part A: Synthesis of 1H-Imidazo[4,5-b]pyridine Core
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,3-diaminopyridine (1.0 eq.).
Reagent Addition: Add triethyl orthoformate (3.0 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
Reaction Execution: Heat the mixture to reflux (approx. 145-150 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, slowly add the mixture to ice-cold water to induce precipitation.
Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary. The expected yield is typically high (85-95%).
Part B: N1-Propylation of 1H-Imidazo[4,5-b]pyridine
This procedure utilizes phase-transfer catalysis conditions, which have been shown to favor N1/N3 alkylation over N4 and can improve reaction rates.[5]
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the 1H-imidazo[4,5-b]pyridine (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.2 eq.), and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.15 eq.).[7]
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a stirrable slurry (approx. 0.2 M concentration).
Reagent Addition: Stir the mixture for 15 minutes at room temperature. Then, add 1-bromopropane (1.5 eq.) dropwise over 10 minutes.
Reaction Execution: Continue stirring the reaction at room temperature for 24 hours. The progress should be monitored by TLC or LC-MS to observe the consumption of starting material and the formation of products.
Workup: Once the reaction is complete, filter off the inorganic salts (K₂CO₃) and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to remove the DMF.
Purification: Dissolve the resulting crude residue in ethyl acetate and wash with water (3x) and then brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product must be purified by column chromatography on silica gel. A gradient eluent system, such as hexane/ethyl acetate, is typically required to separate the desired 1-propyl isomer from other regioisomers.
Section 4: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during the synthesis.
Problem
Potential Cause(s)
Recommended Solution(s) & Rationale
Low or No Yield in Cyclization (Part A)
1. Incomplete Reaction: Insufficient heating time or temperature.[7] 2. Water Present: The condensation reaction produces water, which can inhibit the forward reaction if not removed.[7] 3. Impure Starting Material: Impurities in the 2,3-diaminopyridine can lead to side reactions.[8]
1. Extend Reaction Time/Increase Temp: Ensure the reaction is heated to the proper reflux temperature for the full duration. Monitor by TLC until the starting material is consumed. 2. Use Dehydrating Conditions: While refluxing in triethyl orthoformate is generally sufficient, for stubborn reactions, using a Dean-Stark trap or switching to polyphosphoric acid (PPA) can be more effective at removing water. 3. Verify Purity: Use high-purity 2,3-diaminopyridine. If the purity is questionable, recrystallize it before use.
Low Yield of Desired 1-Propyl Isomer (Part B)
1. Formation of Multiple Isomers: Non-optimized reaction conditions favoring N3 or N4 alkylation.[4][5] 2. Incomplete Alkylation: Insufficient reaction time, inactive alkylating agent, or inefficient base.[7] 3. Overalkylation: Formation of a quaternary salt, although less common with this substrate.[9]
1. Optimize Conditions: The choice of base and solvent is critical. The provided protocol (K₂CO₃/DMF/TBAB) is a good starting point. You can also try other conditions; for example, using NaH in THF at a lower temperature may alter the regioselectivity. 2. Check Reagents & Time: Ensure the 1-bromopropane is fresh. Extend the reaction time if TLC shows unreacted starting material. Ensure the K₂CO₃ is finely powdered and anhydrous to maximize its surface area and basicity. 3. Control Stoichiometry: Use a moderate excess of the alkylating agent (e.g., 1.2-1.5 eq.). Using a large excess can increase the risk of side reactions.
Difficult Purification / Inseparable Isomers
1. Similar Polarity of Isomers: The N1 and N3 isomers, in particular, can have very similar polarities, making them difficult to separate on silica gel. 2. Incorrect Eluent System: The chosen solvent system for chromatography may not have sufficient resolving power.
1. Optimize Chromatography: Use a long column and a shallow elution gradient. Sometimes switching the solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity and improve separation. Preparative HPLC may be necessary for very difficult separations. 2. Systematic Eluent Screening: Use TLC to screen a variety of solvent systems with different polarities and compositions to find the optimal conditions before attempting column chromatography.
Formation of a Byproduct, Possibly N-oxide
1. Oxidative Conditions: The pyridine nitrogen is susceptible to oxidation, especially if the reaction is exposed to strong oxidants or prolonged heating in the presence of air.[7]
1. Maintain Inert Atmosphere: For the alkylation step, ensure the reaction is run under a nitrogen or argon atmosphere to minimize contact with oxygen. 2. Reduction of N-oxide: If the N-oxide is formed, it can often be reduced back to the parent heterocycle using reagents like phosphorus trichloride (PCl₃) or via catalytic hydrogenation (e.g., H₂, Raney Nickel).[7]
Caption: A logical workflow for troubleshooting low synthesis yield.
Section 5: Scalability Considerations
Transitioning from lab-scale to pilot or manufacturing scale requires careful planning.
Reagent Selection: For large-scale synthesis, triethyl orthoformate may be preferable to formic acid due to handling and corrosion issues. Ensure a reliable supply of high-purity 2,3-diaminopyridine.
Thermal Management: The cyclization step is endothermic, requiring significant energy input. The N-alkylation is typically exothermic. On a large scale, the rate of addition of the alkylating agent must be controlled to manage the exotherm and maintain a consistent internal temperature, which can impact regioselectivity.
Solvent Choice & Recovery: DMF is an excellent solvent but can be problematic at scale due to its high boiling point and associated health concerns. Consider alternative polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or acetonitrile, though this will require re-optimization of the reaction conditions. Implement a solvent recovery plan to improve process economics and reduce waste.
Workup and Purification: Filtration and extraction processes become more complex at scale. Using a filter reactor can streamline the removal of inorganic salts. Purification by column chromatography is generally not feasible for large quantities. The process must be optimized to allow for purification by crystallization or distillation if possible. This places even greater importance on achieving high regioselectivity to simplify downstream processing.
Safety: Conduct a thorough process safety review. Pay close attention to the exotherm in the alkylation step and the handling of flammable solvents and reactive reagents.
References
Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available at: [Link]
Gulea, A., & Raducan, A. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4936. Available at: [Link]
Patel, H., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 133. Available at: [Link]
Reen, G. K., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1646-1721. Available at: [Link]
El-Sayed, N. N. E., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. Available at: [Link]
Rosenberg, A. J., et al. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1772-1775. Available at: [Link]
Doganc, F. & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
El-Ghozlani, M., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3183. Available at: [Link]
Pozharskii, A. F., et al. (2005). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Chemistry of Heterocyclic Compounds, 41(5), 545-571. Available at: [Link]
Sravanthi, G., & Kumar, M. P. (2021). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ChemistrySelect, 6(35), 9239-9243. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
Baladi, M., et al. (2017). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. ResearchGate. Available at: [Link]
El-Sayed, N. N. E., et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]
da Silva, G. V. J., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
Leffler, M. T., & Adams, R. (1937). 2,3-diaminopyridine. Organic Syntheses, 17, 25. Available at: [Link]
DE102009022830A1 - Preparing 2,3-diaminopyridine compounds. (2010). Google Patents.
Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-trypanosomal and anti-malarial agents. Arkivoc, 2023(vii), 202312124. Available at: [Link]
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
Kumar, B. S., et al. (2018). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical and Biological Sciences, 8(3), 834-841. Available at: [Link]
Gunanathan, C., & Shinde, S. D. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry. Available at: [Link]
El-Yahyawy, A., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(11), 4381. Available at: [Link]
Perry, R. J., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). RSC Medicinal Chemistry. Available at: [Link]
Guesmi, A., et al. (2022). Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][10] diazepinols. ResearchGate. Available at: [Link]
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38045-38054. Available at: [Link]
Li, Y., et al. (2021). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. Available at: [Link]
Technical Support Center: Troubleshooting 1-Propyl-1H-imidazo[4,5-b]pyridine Aqueous Solubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming the physicochemical bottlenecks associated with substituted purine isosteres.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming the physicochemical bottlenecks associated with substituted purine isosteres. The compound 1-propyl-1H-imidazo[4,5-b]pyridine is a highly valuable scaffold in drug discovery, but its rigid, planar bicyclic core combined with a hydrophobic 1-propyl chain often leads to severe solubility issues in aqueous media.
This guide provides field-proven, self-validating troubleshooting strategies to help you achieve thermodynamically stable solutions without compromising your biological assays.
Mechanistic Background: Why Does It Precipitate?
Before implementing a fix, we must understand the causality of the precipitation. The imidazo[4,5-b]pyridine core possesses two primary protonation sites. Experimental and computational studies confirm that the unsaturated imidazole nitrogen is the most basic site (pKa ≈ 7.0), while the pyridine nitrogen is significantly less basic (pKa ≈ 5.2) (1)[1], (2)[2].
At physiological pH (7.4), the molecule is predominantly neutral. The lack of ionization, combined with the lipophilicity of the 1-propyl group, drives rapid π-π stacking and precipitation due to poor thermodynamic solubility in aqueous environments (3)[3].
Table 1: Physicochemical Profile of 1-propyl-1H-imidazo[4,5-b]pyridine
Property
Value / Characteristic
Mechanistic Implication
Most Basic Site
Imidazole Nitrogen (N3)
Primary target for pH-driven solubilization.
pKa (Imidazole N)
~7.0
At pH 7.4, the compound is mostly un-ionized, drastically reducing aqueous solubility.
pKa (Pyridine N)
~5.2
Requires highly acidic conditions (pH < 4) to protonate, which is biologically incompatible.
Q1: My compound completely dissolves in 100% DMSO at 10 mM, but immediately forms a cloudy precipitate when diluted to 10 µM in pH 7.4 PBS. Why does this happen?
Causality & Expert Insight:
This is a classic "solvent-shift" precipitation. While the compound has high solubility in aprotic polar solvents like DMSO, the sudden introduction to an aqueous environment drastically increases the dielectric constant. Because the compound is un-ionized at pH 7.4, hydrophobic interactions force the planar cores to aggregate, exceeding the thermodynamic solubility limit. The cloudy appearance is a kinetic nanosuspension that will inevitably crystallize (4)[4].
Self-Validating Protocol: Kinetic vs. Thermodynamic Solubility Test
Preparation: Prepare a 10 mM stock of 1-propyl-1H-imidazo[4,5-b]pyridine in 100% anhydrous DMSO.
Titration: In a clear 96-well plate, dispense 198 µL of PBS (pH 7.4) into several wells.
Spiking: Add 2 µL of the DMSO stock to the first well (1% DMSO final, 100 µM compound). Perform serial dilutions to achieve 50 µM, 25 µM, 10 µM, and 1 µM.
Incubation: Incubate at 37°C for 2 hours with shaking. Measure absorbance at 620 nm (nephelometry).
Validation: The concentration at which the absorbance sharply increases above the baseline is your exact thermodynamic solubility limit at pH 7.4. If your assay requires a higher concentration, proceed to Q2 or Q3.
Q2: I am running a cell-based assay and cannot lower the pH. How can I optimize co-solvents without inducing cytotoxicity?
Causality & Expert Insight:
In cell-based assays, maintaining physiological pH is non-negotiable. While DMSO is the standard vehicle, exceeding cellular tolerance limits causes membrane permeabilization, apoptosis, and artifactual assay readouts (4)[4]. To maximize solubility while preserving cell viability, you must strictly adhere to established DMSO tolerance thresholds and avoid "solvent shock."
Table 2: General DMSO Tolerance in Cell-Based Assays
DMSO Concentration
Cellular Effect
Recommendation for Imidazo[4,5-b]pyridines
< 0.1%
Negligible toxicity
Ideal for 72+ hour incubations or highly sensitive primary cells.
0.1% - 0.5%
Well-tolerated by robust lines
Standard working range. Requires pre-dilution in intermediate media.
0.5% - 1.0%
Mild to moderate cytotoxicity
Acceptable only for short-term (<4 hr) biochemical or robust cell assays.
> 1.0%
Severe toxicity / Apoptosis
Strictly avoid for cell-based assays.
Self-Validating Protocol: The "Step-Down" Dilution Method
Instead of spiking 100% DMSO directly into the final aqueous buffer (which causes localized high-polarity shock and nucleation), use a step-down approach:
Dilute the 10 mM DMSO stock to 1 mM using 100% DMSO.
Create an intermediate stock by diluting the 1 mM solution 1:10 into a miscible, less toxic co-solvent like PEG-400, or directly into fetal bovine serum (FBS) if your assay permits.
Finally, dilute this intermediate stock into the final aqueous assay media. This gradual transition prevents the rapid nucleation of the hydrophobic 1-propyl chain.
Q3: For my cell-free enzymatic assay, can I adjust the buffer pH to improve solubility?
Causality & Expert Insight:
Yes, and this is the most elegant chemical solution. Because the imidazole nitrogen of the imidazo[4,5-b]pyridine core has a pKa of approximately 7.0, lowering the buffer pH to 5.5–6.0 ensures that >90% of the molecules are protonated (forming a cation). This ion-dipole interaction with water exponentially increases thermodynamic solubility, preventing π-π stacking (1)[1].
Buffer Selection: Choose a buffer with an effective buffering capacity in the slightly acidic range, such as MES (pKa 6.1) or Citrate buffer.
Adjustment: Adjust the buffer to pH 5.8 using 0.1 M HCl.
Dissolution: Add the compound stock. The protonation of the imidazole ring will immediately clarify the solution.
Validation Check: Measure the pH after adding the compound stock, as high concentrations of basic compounds can shift the buffer pH upwards.
Q4: If pH adjustment and DMSO optimization fail, what is the best formulation strategy?
Causality & Expert Insight:
When chemical modifications are restricted, host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic cavity of HP-β-CD perfectly accommodates the lipophilic 1-propyl chain and the fused aromatic core, while its hydrophilic exterior maintains excellent aqueous solubility, effectively masking the compound from the aqueous environment (4)[4].
Self-Validating Protocol: HP-β-CD Complexation
Preparation of Host: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS) to a final concentration of 10-20% (w/v). Stir until completely clear.
Preparation of Guest: Dissolve 1-propyl-1H-imidazo[4,5-b]pyridine in a minimal volume of DMSO (e.g., 50 mg/mL).
Complexation: Under high-shear stirring (1000 RPM) at 37°C, add the compound solution dropwise (1 drop per 10 seconds) into the HP-β-CD solution.
Equilibration: Allow the solution to stir for 24 hours in the dark to ensure thermodynamic equilibrium of the inclusion complex.
Validation: Centrifuge at 10,000 x g for 15 minutes. The supernatant contains the fully solubilized inclusion complex.
Visualizing the Troubleshooting Logic
Logical decision tree for troubleshooting the aqueous solubility of imidazo[4,5-b]pyridines.
Step-by-step workflow for HP-β-CD host-guest complexation to enhance aqueous solubility.
References
Title: Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore
Source: mdpi.com
URL: [Link]
Title: Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis
Source: nih.gov
URL: [Link]
Technical Support Center: Minimizing N-Alkylation Side Products in 1-Propyl-1H-imidazo[4,5-b]pyridine Synthesis
Welcome to the Advanced Troubleshooting Guide for imidazo[4,5-b]pyridine synthesis. This resource is designed for researchers, application scientists, and drug development professionals struggling with the regioselectivi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide for imidazo[4,5-b]pyridine synthesis. This resource is designed for researchers, application scientists, and drug development professionals struggling with the regioselectivity challenges inherent to the N-alkylation of the imidazopyridine core.
Part 1: Troubleshooting Regioselectivity (FAQs)
Q1: Why does direct alkylation of 1H-imidazo[4,5-b]pyridine yield a complex mixture of isomers?A1: The imidazo[4,5-b]pyridine scaffold contains three reactive nitrogen atoms (N1, N3, and N4)[1]. Under standard basic conditions (e.g., K₂CO₃, NaH), deprotonation of the imidazole ring creates a highly delocalized anion. Because the negative charge is distributed across the N1-C2-N3 amidine-like system and electronically influenced by the N4 pyridine nitrogen, electrophilic attack by an alkyl halide (like propyl bromide) lacks strong regiocontrol. This typically results in a mixture of 1-alkyl, 3-alkyl, and 4-alkyl isomers, with the N3 position often favored kinetically and thermodynamically due to steric approach control and electronic distribution[2].
Q2: What is the typical isomer ratio when using direct alkylation?A2: Direct alkylation is remarkably unselective. Literature precedent demonstrates that treating unsubstituted imidazo[4,5-b]pyridine with sodium hydride and a standard alkylating agent yields an approximate N1:N3:N4 ratio of 1 : 3.6 : 1.6[3]. Because N3 is generally the major product, attempting to isolate the N1-propyl isomer from this matrix is highly inefficient, requires exhaustive chromatography, and severely depresses the final yield.
Q3: How can I force absolute regioselectivity towards the 1-propyl isomer?A3: To achieve 100% regioselectivity for 1-propyl-1H-imidazo[4,5-b]pyridine, you must abandon direct alkylation of the intact bicyclic core. Instead, employ a de novo synthesis strategy utilizing Palladium-catalyzed amidation[3]. By installing the propyl group onto the C3-amine of a pyridine precursor before constructing the imidazole ring, you create a self-validating system. Because the regiocenter is covalently locked prior to cyclization, N3 or N4 alkylation becomes mechanistically impossible.
Part 2: Quantitative Data Presentation
To illustrate the causality behind abandoning direct alkylation, the table below summarizes the expected regioselectivity profiles based on the chosen synthetic strategy.
Table 1: Regioselectivity Comparison of Imidazo[4,5-b]pyridine Synthesis Strategies
The following diagram maps the logical relationship between the chosen synthetic pathway and the resulting regiocontrol.
Fig 1. Pathways for imidazo[4,5-b]pyridine synthesis comparing direct alkylation vs. de novo routes.
Part 4: Experimental Protocols
Self-Validating De Novo Protocol for 1-Propyl-1H-imidazo[4,5-b]pyridine
This two-step methodology guarantees the formation of the N1-isomer by building the imidazole ring around a pre-alkylated amine[3].
Step 1: Reductive Amination (Synthesis of 2-Chloro-3-(propylamino)pyridine)
Causality: We selectively alkylate the highly reactive exocyclic C3-amine before the imidazole ring exists.
To a round-bottom flask, add 2-chloro-3-aminopyridine (1.0 equiv) and dissolve in anhydrous 1,2-dichloroethane (0.2 M).
Add propionaldehyde (1.2 equiv) and glacial acetic acid (1.0 equiv). Stir the mixture for 30 minutes at room temperature to allow imine formation.
Stir at room temperature for 4 hours. Monitor completion via LC-MS.
Quench the reaction with saturated aqueous NaHCO₃, extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Step 2: Palladium-Catalyzed Amidation and Cyclization
Causality: The formamide nitrogen couples exclusively to the C2-chloride via Pd-catalysis, becoming the N3 nitrogen of the final ring. The pre-installed propyl group is structurally forced into the N1 position[3].
In an oven-dried Schlenk tube under an argon atmosphere, combine the 2-chloro-3-(propylamino)pyridine (1.0 equiv) from Step 1 with formamide (2.0 equiv).
Add the catalyst system: Pd₂(dba)₃ (2.5 mol%) and Xantphos ligand (5 mol%).
Add cesium carbonate (Cs₂CO₃) (2.0 equiv) as the base.
Suspend the mixture in anhydrous tert-butanol or 1,4-dioxane (0.2 M).
Seal the tube and heat to 110 °C for 4 to 12 hours.
Upon completion (verified by TLC/LC-MS), cool to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate.
Purify via silica gel flash chromatography to yield strictly 1-propyl-1H-imidazo[4,5-b]pyridine.
Part 5: References
Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles." Organic Letters, 14(7), 1764-1767.[Link]
Zeinyeh, W., Pilmé, J., Radix, S., & Walchshofer, N. (2009). "Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives: an experimental and DFT study." Tetrahedron Letters, 50(16), 1828-1833.[Link]
Technical Support Center: HPLC Mobile Phase Optimization for 1-Propyl-1H-imidazo[4,5-b]pyridine
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 1-propyl-1H-imidazo[4,5-b]pyridine .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 1-propyl-1H-imidazo[4,5-b]pyridine .
Because this compound features a basic imidazopyridine scaffold, it is notoriously prone to secondary interactions during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.
Physicochemical Profiling & Causality
To optimize a mobile phase, we must first understand the analyte's behavior in solution. The imidazopyridine core contains nitrogen atoms that act as basic centers, readily accepting protons under physiological and acidic conditions[1].
Quantitative Data Summary
Parameter
Value / Characteristic
Chromatographic Implication
Core Scaffold
Imidazopyridine
The basic imidazole nitrogen is highly susceptible to electrostatic interactions with acidic silanols on the silica stationary phase.
The molecule is positively charged at mid-pH (pH 4–7). Mobile phase pH must be strictly controlled at least 2 units away from the pKa to ensure a single ionization state.
Solubility
Soluble in Methanol, DMSO
Methanol is often preferred over acetonitrile as an organic modifier to maintain solubility and provide hydrogen-bonding shielding.
The Causality of Peak Tailing:
In RP-HPLC, standard silica-based columns contain residual silanol groups (Si-OH). At a mobile phase pH above 3.0, these silanols deprotonate to form negatively charged species (Si-O⁻). When 1-propyl-1H-imidazo[4,5-b]pyridine is analyzed at a mid-range pH, its protonated (positively charged) nitrogen is electrostatically attracted to the deprotonated silanols. This secondary ion-exchange mechanism retains a fraction of the analyte molecules longer than the bulk flow, resulting in severe peak tailing[3][4].
Mechanism of secondary silanol interactions and the corrective effect of mobile phase optimization.
Troubleshooting Guide & FAQs
Q: I am observing severe peak tailing (USP Asymmetry Factor > 1.5). How do I correct this?
A: Peak tailing for basic compounds is almost always a symptom of secondary silanol interactions[4]. You have three primary avenues to resolve this:
The Acidic Route (Recommended for LC-MS): Lower the mobile phase pH to ≤ 2.5 using formic acid or a phosphate buffer. This forces the residual silanols into their neutral, protonated state (Si-OH), eliminating the electrostatic attraction[5][6].
The Basic Route (Requires robust columns): Raise the mobile phase pH to ≥ 8.0 using ammonium hydroxide. This neutralizes the basic nitrogen on the imidazopyridine core, rendering it uncharged. Note: Ensure your column is rated for high pH (e.g., hybrid silica columns).
Use of Competing Bases: Add 5 mM Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, preferentially binding to the active silanol sites and masking them from your analyte[5]. Warning: TEA is not LC-MS compatible and can reduce column lifespan.
Q: My retention times are drifting between runs, and peak shapes are inconsistent. What is the cause?
A: You are likely operating too close to the analyte's pKa (between pH 4.0 and 6.0) without sufficient buffering capacity. When the mobile phase pH is near the analyte's pKa, the compound exists in an equilibrium of ionized and neutral states. Minor fluctuations in the local pH of the column will cause drastic shifts in retention[3].
Solution: Ensure your buffer concentration is robust (10–20 mM) and strictly adhere to the "2-Unit Rule"—set the pH at least 2 units above or below the pKa.
Q: Acetonitrile vs. Methanol: Which organic modifier is better for 1-propyl-1H-imidazo[4,5-b]pyridine?
A: While acetonitrile provides lower backpressure and generally sharper peaks, methanol is often superior for basic heterocyclic compounds. Methanol is a protic solvent; it can participate in hydrogen bonding with the silica surface, providing an additional layer of shielding against residual silanols[7]. If you must use acetonitrile, you will likely need to increase your buffer concentration to compensate for the lack of hydrogen-bonding shielding.
Workflow for diagnosing and resolving peak tailing in imidazopyridine HPLC analysis.
Validated Experimental Protocols
To ensure a self-validating system, the following protocol utilizes an LC-MS compatible, low-pH buffering strategy designed to suppress silanol ionization while maintaining the analyte in a fully protonated, predictable state.
Protocol: Preparation of pH 2.5 Ammonium Formate Buffer (Aqueous Phase)
Objective: Create a 20 mM buffered aqueous mobile phase to suppress secondary interactions while remaining volatile for mass spectrometry compatibility.
Step-by-Step Methodology:
Volumetric Measurement: Measure exactly 1.0 L of ultrapure water (18.2 MΩ·cm) into a clean, dedicated mobile phase reservoir.
Buffer Addition: Weigh out 1.26 g of Ammonium Formate (LC-MS grade) and add it to the water. Stir until completely dissolved. This yields a 20 mM concentration, providing robust buffering capacity.
pH Adjustment: Insert a calibrated pH probe into the solution. Slowly add Formic Acid (LC-MS grade) dropwise while stirring until the pH reaches exactly 2.5. Causality note: At pH 2.5, >99% of surface silanols on a Type-B silica column are protonated and neutralized.
Filtration & Degassing: Filter the solution through a 0.22 µm hydrophilic PTFE membrane filter. Sonicate for 10 minutes to degas the solvent, preventing pump cavitation and baseline noise.
System Passivation (Self-Validation Step):
Install an endcapped or Charged Surface Hybrid (CSH) C18 column[6].
Flush the system with the new mobile phase at 0.5 mL/min for at least 20 column volumes.
Inject a blank, followed by a standard of 1-propyl-1H-imidazo[4,5-b]pyridine.
Calculate the USP Tailing Factor. If the system is properly passivated and the pH is correct, the tailing factor should be ≤ 1.2.
References
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at: [Link]
Buffered pH to avoid peak tailing - Chromatography Forum. Available at:[Link]
How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - Waters Knowledge Base. Available at: [Link]
1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine (T3D4581) - T3DB. Available at:[Link]
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - MDPI. Available at:[Link]
Technical Support Center: Functionalization of 1-Propyl-1H-imidazo[4,5-b]pyridine Derivatives
Introduction The 1-propyl-1H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, largely due to its structural similarity to endogenous purines.[1][2] This core is inte...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The 1-propyl-1H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, largely due to its structural similarity to endogenous purines.[1][2] This core is integral to compounds developed as kinase inhibitors, anticancer agents, and antivirals.[1][3] However, the successful synthesis and functionalization of these derivatives are often hampered by steric hindrance, particularly when introducing bulky substituents or performing cross-coupling reactions at sterically congested positions of the heterocyclic core.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers overcome common challenges associated with steric hindrance in their synthetic workflows.
Understanding the Challenge: Steric Hindrance in the Imidazo[4,5-b]pyridine System
Steric hindrance arises when the size of substituent groups on a molecule prevents or slows down a chemical reaction. In the 1-propyl-1H-imidazo[4,5-b]pyridine system, the pyridine and imidazole rings are fused, creating a rigid structure where the spatial arrangement of atoms is critical. The most common points of steric congestion are:
C7-Position: Adjacent to the fused imidazole ring and the pyridine nitrogen, making it a challenging site for introducing large groups via cross-coupling reactions.
C5-Position: Flanked by the C6-substituent and the pyridine nitrogen, it can be difficult to functionalize, especially if the C6-position already bears a moderately sized group.
C2-Position: While often more accessible, introducing very bulky substituents can be impeded by the N1-propyl group and the N3 nitrogen.
Understanding these intrinsic structural challenges is the first step toward devising effective synthetic strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis and functionalization of 1-propyl-1H-imidazo[4,5-b]pyridine derivatives.
Question 1: My Suzuki-Miyaura cross-coupling at the C7-position with a di-ortho-substituted aryl boronic acid is failing or giving very low yields (<10%). What should I do?
Answer:
This is a classic case of severe steric hindrance impeding multiple steps in the catalytic cycle. Both the electrophile (your C7-halo-imidazo[4,5-b]pyridine) and the nucleophile (the di-ortho-substituted boronic acid) are sterically demanding. The primary bottlenecks are typically a slow oxidative addition and a difficult reductive elimination.[4][5]
Here is a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Catalyst System (Most Critical Factor):
Standard catalysts like Pd(PPh₃)₄ are often ineffective for these transformations.[4] You must employ a more robust system designed for sterically hindered substrates.
Switch to Buchwald Ligands: These are bulky, electron-rich phosphine ligands that accelerate both oxidative addition and reductive elimination.[4] SPhos and XPhos are excellent starting points. SPhos, in particular, has shown unprecedented activity for preparing extremely hindered biaryls.[6]
Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable and highly active palladium complexes.[7] They have proven effective for creating even tetra-ortho-substituted biaryls with low catalyst loadings.[4][7] A key advantage is that the ligand's electronic properties, not just its bulk, can accelerate the reaction.[7]
Use a More Active Precatalyst: Instead of Pd(OAc)₂, consider using a precatalyst like G3-XPhos or G4-SPhos, which readily generate the active Pd(0) species.
2. Optimize the Base and Solvent:
The base is crucial for activating the boronic acid for transmetalation.
Base Selection: For hindered couplings, a weaker base like K₂CO₃ may be too slow. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. In particularly tough cases, a non-nucleophilic organic base like KHMDS or a strong inorganic base like potassium tert-butoxide (t-BuOK) might be necessary.[4][8]
Solvent Choice: Anhydrous, degassed aprotic polar solvents are preferred. Dioxane or toluene are common choices that have proven effective for hindered couplings.[4][8]
3. Increase Reaction Temperature with Microwave Irradiation:
Sterically hindered reactions have a higher activation energy.[8]
Microwave Synthesis: Microwave irradiation is a powerful tool for overcoming kinetic barriers. It can dramatically shorten reaction times and increase yields for hindered transformations by providing rapid, uniform heating.[9][10][11] Reactions that take hours under conventional heating can often be completed in minutes.[12]
Troubleshooting Flowchart for Failed Suzuki Coupling
Caption: Troubleshooting decision tree for a sterically hindered Suzuki-Miyaura coupling reaction.
Question 2: I'm trying to perform a Buchwald-Hartwig amination at the C7-position with a bulky secondary amine, but I only see starting material and some dehalogenation byproduct. What's wrong?
Answer:
This issue points to a catalytic cycle where the desired reductive elimination is much slower than competing side reactions like hydrodehalogenation. The steric clash between the bulky amine and the imidazo[4,5-b]pyridine on the metal center is preventing the final C-N bond formation.
1. Ligand Choice is Paramount:
Your ligand must be sufficiently bulky to promote reductive elimination.
Josiphos Ligands: These ferrocene-based ligands are highly effective for C-N couplings involving sterically hindered secondary amines.
Buchwald Ligands: BrettPhos and RuPhos are specifically designed to facilitate challenging aminations. Their large steric footprint forces the substrates into a productive orientation for reductive elimination.
2. Base and Solvent System:
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.[8] Using a weaker base will not be sufficient to deprotonate the amine-metal complex.
Solvent: Toluene or dioxane are generally effective. Ensure the solvent is scrupulously dry, as water can lead to hydrodehalogenation.
3. Temperature Control:
While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. Monitor the reaction closely. If dehalogenation is significant, try running the reaction at a slightly lower temperature (e.g., 80-90 °C) for a longer period.
Frequently Asked Questions (FAQs)
Q: Which palladium precursor is best for these challenging reactions?A: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require an activation step in situ to form the active Pd(0) species. For sterically hindered reactions, using a pre-formed Pd(0) source like (t-Bu₃P)₂Pd can be advantageous as it bypasses this variable step.[13][14] Alternatively, modern palladium precatalysts that incorporate the desired ligand (e.g., XPhos-Pd-G3) are often the most reliable choice, offering high stability and activity.
Q: Can I use Nickel catalysts instead of Palladium to reduce costs?A: Yes, Nickel catalysis is a viable alternative, especially for cross-coupling reactions. However, ligands designed for Palladium do not always translate directly to Nickel due to differences in atomic size and bond lengths.[15] Nickel catalysts often excel with different ligand classes, such as those with remote steric hindrance.[15] You will need to perform a new round of optimization specifically for a Nickel-based system.
Q: My reaction seems to stall at ~50% conversion, even with an optimized catalyst system and conditions. What could be the cause?A: Catalyst deactivation is a likely culprit.[8] This can happen if trace amounts of oxygen or moisture are present in your reaction setup. Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen). You can also try adding a second charge of the catalyst and ligand midway through the reaction to see if it restarts.
Q: Are there any computational tools to predict steric hindrance before starting an experiment?A: Yes. Density Functional Theory (DFT) calculations can be used to model transition states and predict activation energy barriers for different reaction pathways.[5][16] By comparing the calculated energy barriers for the desired reaction versus potential side reactions, you can make a more informed choice about which ligands or conditions are most likely to succeed. This can save significant time and resources in the lab.
Data & Protocols
Table 1: Comparison of Ligands for a Sterically Hindered C7-Suzuki Coupling
The following data is a representative example for the coupling of 7-bromo-1-propyl-1H-imidazo[4,5-b]pyridine with 2,6-dimethylphenylboronic acid.
General Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of a Sterically Hindered C7-Aryl Halide
This protocol is a general guideline and requires optimization for specific substrates.
1. Reaction Setup:
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 7-halo-1-propyl-1H-imidazo[4,5-b]pyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
Under an inert atmosphere (Argon), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).
2. Solvent Addition:
Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M) via syringe.
Seal the vial with a septum cap.
3. Microwave Reaction:
Place the vial in a CEM microwave reactor or similar instrument.
Set the reaction temperature to 150 °C, the hold time to 30 minutes, and the power to 300 W.[9]
4. Work-up and Purification:
After the reaction, cool the vial to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
Wash the filtrate with water and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired compound.
preventing oxidative degradation of 1-propyl-1H-imidazo[4,5-b]pyridine during long-term storage
Welcome to the Technical Support Center for the handling, formulation, and long-term storage of 1-propyl-1H-imidazo[4,5-b]pyridine . As a nitrogen-rich heterocyclic compound, this molecule serves as a highly privileged s...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the handling, formulation, and long-term storage of 1-propyl-1H-imidazo[4,5-b]pyridine . As a nitrogen-rich heterocyclic compound, this molecule serves as a highly privileged scaffold in medicinal chemistry and drug discovery[1]. However, researchers frequently encounter stability issues during long-term storage due to its susceptibility to oxidation.
This guide synthesizes mechanistic chemistry with field-proven methodologies to help you troubleshoot degradation issues and establish a self-validating storage system.
Part 1: Troubleshooting & FAQs (Mechanistic Insights)
Q1: My stored batches of 1-propyl-1H-imidazo[4,5-b]pyridine are turning yellow, and LC-MS analysis shows a new peak with a +16 Da mass shift. What is causing this?Causality & Resolution: The +16 Da shift is the diagnostic signature of N-oxidation, specifically the formation of 1-propyl-1H-imidazo[4,5-b]pyridine 4-oxide. The pyridine nitrogen within the imidazo[4,5-b]pyridine core is highly susceptible to electrophilic attack by reactive oxygen species (ROS) or auto-oxidation catalyzed by trace transition metals[2].
Actionable Step: You must eliminate molecular oxygen from the headspace of your storage vials. Switch from standard ambient air sealing to an Argon-purged environment. Argon is denser than ambient air, allowing it to form a protective physical blanket over the solid API before capping.
Q2: We purged our vials with Nitrogen, but we still observe degradation over a 6-month period. Why is the inert atmosphere failing?Causality & Resolution: Nitrogen purging alone is insufficient if your Container Closure System (CCS) is permeable. Standard laboratory caps (like unlined polypropylene) allow slow oxygen ingress over months. Furthermore, oxidative decomposition of nitrogen heterocycles can proceed via a homolytic radical mechanism even at low oxygen tensions if initiated by ambient UV/Vis light or thermal stress[3].
Actionable Step: Upgrade your CCS. Use amber glass vials (to prevent photo-initiation) equipped with PTFE-lined (Teflon) silicone septa caps. PTFE provides a chemically inert, impermeable barrier to oxygen and moisture.
Q3: What are the regulatory-compliant storage conditions for this compound to ensure it remains stable for >12 months?Causality & Resolution: To suppress the Arrhenius kinetics of oxidation, thermal energy must be minimized. According to the, compounds sensitive to ambient conditions should be evaluated under long-term storage at -20°C ± 5°C[4].
Actionable Step: Store bulk quantities at -20°C in the dark. For accelerated stress testing to validate that your analytical methods are "stability-indicating," expose the compound to 40°C ± 2°C / 75% RH ± 5% RH for 6 months[4]. This will forcefully generate the N-oxide degradant, proving your HPLC method can detect it.
Part 2: Quantitative Stability Data
The following table summarizes the expected degradation trajectories of 1-propyl-1H-imidazo[4,5-b]pyridine based on empirical storage conditions and regulatory guidelines.
Protocol: Anaerobic Packaging and Storage of 1-Propyl-1H-imidazo[4,5-b]pyridine
Trustworthiness Principle: A storage protocol is only as reliable as your ability to prove it worked. This workflow incorporates a self-validating oxygen indicator to ensure the integrity of the Argon blanket over time, removing the guesswork from long-term stability.
Materials Required:
Amber glass vials (Type I borosilicate).
PTFE-lined screw caps.
Argon gas cylinder with a low-flow regulator and sterile needle attachment.
Resazurin-based anaerobic indicator strips (turns pink if O₂ > 0.1%).
Parafilm M.
Step-by-Step Methodology:
Preparation: Dry the amber vials and PTFE caps in an oven at 110°C for 2 hours to remove surface moisture. Cool in a desiccator.
Dispensing: Aliquot the 1-propyl-1H-imidazo[4,5-b]pyridine solid into the vials. (Causality: Do not store as a solution for long-term storage, as solvents like DMSO or Methanol can harbor dissolved oxygen and peroxides that drastically accelerate degradation).
Self-Validation Insertion: Place a small resazurin anaerobic indicator strip inside the vial, ensuring it is visible through the amber glass. Alternatively, prepare a dedicated clear "control vial" stored alongside the batch.
Argon Blanketing: Insert the Argon needle halfway into the vial (do not touch the powder). Gently purge at a flow rate of 1-2 L/min for 30 seconds. (Causality: Argon's higher density of 1.78 g/L compared to air's 1.22 g/L ensures it sinks to the bottom, physically displacing oxygen upward and out of the vial).
Sealing: While slowly withdrawing the needle, immediately screw on the PTFE-lined cap tightly.
Secondary Barrier: Wrap the cap-vial junction tightly with Parafilm M. (Causality: This prevents micro-permeation of ambient air that can occur as the vial materials contract during freeze-thaw cycles).
Storage & Monitoring: Transfer to a -20°C freezer[4]. Check the indicator strip at 1, 3, and 6 months. If the strip remains white, the anaerobic environment is intact. If it turns pink, the seal has failed, and the batch must be re-analyzed via LC-MS prior to use in sensitive assays.
Part 4: Visualizations
Mechanistic pathways of 1-propyl-1H-imidazo[4,5-b]pyridine oxidative degradation.
Self-validating workflow for anaerobic packaging and long-term storage of sensitive APIs.
References
[4] ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
[3] Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI Materials.[Link]
[2] Direct Alkynylation of 3H-Imidazo[4,5-b]pyridines Using gem-Dibromoalkenes as Alkynes Source. The Journal of Organic Chemistry (ACS Publications).[Link]
[1] Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). PubMed Central (PMC).[Link]
1-propyl-1H-imidazo[4,5-b]pyridine vs benzimidazole receptor binding affinity
Scaffold Hopping in GPCR Antagonists: 1-Propyl-1H-imidazo[4,5-b]pyridine vs. Benzimidazole In the landscape of medicinal chemistry, optimizing a drug's pharmacodynamic and pharmacokinetic profile often hinges on precise...
Author: BenchChem Technical Support Team. Date: April 2026
Scaffold Hopping in GPCR Antagonists: 1-Propyl-1H-imidazo[4,5-b]pyridine vs. Benzimidazole
In the landscape of medicinal chemistry, optimizing a drug's pharmacodynamic and pharmacokinetic profile often hinges on precise bioisosteric replacements. For G-protein coupled receptors (GPCRs) such as the Angiotensin II Type 1 Receptor (AT1R) and the Platelet-Activating Factor (PAF) receptor, the benzimidazole core has historically served as a privileged scaffold. However, advanced lead optimization frequently transitions toward the imidazo[4,5-b]pyridine system—specifically alkylated variants like 1-propyl-1H-imidazo[4,5-b]pyridine.
This guide provides an objective, data-driven comparison of these two scaffolds, detailing the structural causality behind their performance differences and providing validated experimental methodologies for assessing receptor binding affinity.
Structural and Electronic Divergence
The fundamental difference between these two scaffolds lies in the replacement of a single carbon atom with a nitrogen atom within the fused ring system:
Benzimidazole: Composed of a benzene ring fused to an imidazole. It is highly lipophilic and electron-rich, making it exceptionally effective at anchoring into the deep, hydrophobic transmembrane pockets of GPCRs. However, this electron-rich aromatic system is highly susceptible to rapid oxidative metabolism by hepatic CYP450 enzymes.
1-Propyl-1H-imidazo[4,5-b]pyridine: Composed of a pyridine ring fused to an imidazole. The introduction of the pyridine nitrogen fundamentally alters the molecule's electronic distribution. It lowers the overall lipophilicity (logP), introduces a localized dipole, and acts as a strong hydrogen-bond acceptor. The 1-propyl substitution provides precisely tuned steric bulk to maintain hydrophobic interactions (e.g., within the Ile5 binding region of AT1R) while the pyridine nitrogen improves aqueous solubility.
Scaffold hopping from benzimidazole to imidazo[4,5-b]pyridine alters metabolic and binding profiles.
Comparative Binding Affinity & Pharmacokinetics
To objectively evaluate these scaffolds, we must look at their performance across identical biological targets. Research has extensively compared these cores in the development of AT1R antagonists (ARBs) and PAF receptor antagonists.
Mechanistic Causality: Why the Pyridine Nitrogen Matters
While benzimidazoles like Telmisartan achieve sub-nanomolar affinity at the AT1R, applying the same scaffold to other targets (like the PAF receptor) often results in a steep drop-off in in vivo efficacy despite strong in vitro binding[2].
The causality lies in metabolic shunting and target residence time . In PAF antagonists, early imidazopyridine leads were optimized to prevent oxidative metabolism. While a direct swap to a benzimidazole prevented specific heterocycle oxidation, it drastically increased lipophilicity, leading to poor systemic exposure and marginal in vivo activity[2]. Conversely, the 1-propyl-1H-imidazo[4,5-b]pyridine scaffold strikes an ideal physicochemical balance: the electron-withdrawing nature of the pyridine ring deactivates the system against electrophilic metabolic attacks, while the nitrogen's lone pair engages in critical hydrogen bonding with receptor residues, maintaining single-digit nanomolar affinity (e.g., Ki = 0.69 nM at AT1R)[1].
To accurately compare the binding affinity (
Ki
) of a benzimidazole versus a 1-propyl-1H-imidazo[4,5-b]pyridine derivative, a rigorous radioligand competition assay must be employed. The following protocol is designed as a self-validating system , incorporating internal controls to calculate specific binding and assay robustness (Z'-factor).
Step-by-Step Protocol (AT1R Model)
Membrane Preparation:
Culture HEK293 cells stably expressing the human AT1 receptor.
Harvest and homogenize cells in ice-cold binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet to a final protein concentration of 1-2 mg/mL.
Test Wells: 50 µL membrane + 25 µL [125I]-Angiotensin II + 25 µL of test scaffold (serial dilutions from 10 pM to 10 µM).
Incubation:
Incubate the 96-well assay plates at room temperature for 120 minutes to ensure equilibrium is reached.
Rapid Filtration & Washing:
Terminate the reaction by rapid vacuum filtration through GF/C glass microfiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).
Wash filters three times with 500 µL of ice-cold wash buffer to remove unbound radioligand.
Quantification & Analysis:
Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.
Calculate Specific Binding = TB - NSB. Validate assay robustness by ensuring a Z'-factor > 0.5.
Determine
IC50
via non-linear regression and calculate the
Ki
using the Cheng-Prusoff equation.
Step-by-step workflow of a self-validating radioligand competition assay for GPCR binding affinity.
References
Discovery and Evaluation of a Series of 3-Acylindole Imidazopyridine Platelet-Activating Factor Antagonists
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Discovery of a Series of Imidazo[4,5-b]pyridines with Dual Activity at Angiotensin II Type 1 Receptor and Peroxisome Proliferator-Activated Receptor-γ
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 1-Propyl- and 1-Ethyl-1H-imidazo[4,5-b]pyridine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Scaffold The imidazo[4,5-b]pyridine core is a privileged heterocyclic system...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic system in medicinal chemistry, largely due to its structural similarity to naturally occurring purines.[1] This scaffold is a cornerstone in the development of compounds with a wide array of biological activities, targeting diseases ranging from cancer to central nervous system disorders.[1][2] Derivatives have shown promise as inhibitors of critical cellular targets, including Aurora kinases, JAK1, and B-Raf kinase, making them a focal point for anticancer drug discovery.[1][3]
This guide provides a framework for the direct, head-to-head comparison of the cytotoxic potential of two closely related analogs: 1-ethyl-1H-imidazo[4,5-b]pyridine and 1-propyl-1H-imidazo[4,5-b]pyridine. While direct comparative studies on these specific molecules are not extensively published, we can establish a robust experimental plan based on established structure-activity relationships (SAR) and standard cytotoxicological assays.[4][5] The primary hypothesis is that the addition of a single methylene group—transitioning from an ethyl to a propyl substituent—will modulate the compound's cytotoxic profile. This alteration in alkyl chain length can influence lipophilicity, which in turn affects cell membrane permeability, target engagement, and ultimately, cell viability.
Experimental Design: A Strategy for Rigorous Comparison
To objectively compare these two analogs, a multi-faceted experimental approach is required. The goal is not merely to determine which compound is "more toxic" but to understand the nuances of their activity, including potency and cellular mechanism.
Rationale for Cell Line Selection
The choice of cell lines is critical for generating meaningful and translatable data. We propose a panel that includes:
A Lung Carcinoma Line (A549): A widely characterized and utilized model for cytotoxic screening of novel compounds.[6]
A Breast Adenocarcinoma Line (MCF-7): Represents a different tissue of origin and is frequently used in anticancer drug screening.[2][7]
A Non-Cancerous Cell Line (e.g., Vero or HEK293): Essential for establishing a therapeutic index. A compound that is highly toxic to cancer cells but less so to healthy cells is a more promising therapeutic candidate.[8]
Orthogonal Cytotoxicity Assays
Relying on a single assay can be misleading. Therefore, we will employ two distinct, well-validated methods that measure different hallmarks of cell death.
MTT Assay (Metabolic Viability): This colorimetric assay measures the activity of mitochondrial dehydrogenases.[9] A reduction in the conversion of the yellow MTT tetrazolium salt to purple formazan crystals indicates a decrease in metabolically active, viable cells.[10] It is a robust, high-throughput method for assessing cell proliferation and viability.[11]
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell lysis.[12][13] An increase in extracellular LDH is a direct marker of compromised cell membrane integrity and cytotoxicity.[14] This provides a mechanistic counterpoint to the metabolic data from the MTT assay.
The workflow for this comparative study is outlined below.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Detailed Experimental Protocols
Adherence to standardized protocols is paramount for reproducibility and data integrity.
Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[10][15]
Materials:
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
Solubilization buffer: 4 mM HCl, 0.1% NP40 in isopropanol.
96-well flat-bottom plates.
Test compounds (1-ethyl and 1-propyl analogs) dissolved in DMSO.
Procedure:
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compounds. Include untreated (vehicle control) and blank (medium only) wells.
Incubation: Incubate the plate for 24, 48, or 72 hours.
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent to each well.
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan. Read the absorbance at 590 nm using a microplate reader.
The principle of the MTT assay is visualized below.
Caption: Principle of the MTT cell viability assay.
Protocol: LDH Cytotoxicity Assay
This protocol is based on the principle of measuring LDH released from damaged cells.[12][16][17]
Materials:
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution).
96-well flat-bottom plates.
Lysis buffer (e.g., 10X Triton X-100 solution) for maximum release control.
Procedure:
Cell Plating and Treatment: Follow steps 1-3 of the MTT protocol.
Establish Controls: For each cell line, prepare triplicate wells for:
Spontaneous Release: Untreated cells.
Maximum Release: Untreated cells, to which 10 µL of 10X Lysis Solution is added 45 minutes before the end of the incubation period.
Background Control: Medium only.
Sample Collection: Centrifuge the plate at 250 x g for 5-10 minutes.
Enzymatic Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate. Add 100 µL of the LDH reaction mixture to each well.
Incubation: Incubate for 30 minutes at room temperature, protected from light.
Stop Reaction: Add 50 µL of Stop Solution to each well.
Data Acquisition: Read the absorbance at 490 nm within 1 hour.[13]
Data Analysis and Interpretation
The primary endpoint for comparison will be the IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth or viability compared to the untreated control.
Data Presentation:
The IC₅₀ values should be tabulated for clear comparison across cell lines and time points.
Compound
Cell Line
Assay
IC₅₀ (µM) at 48h (Hypothetical Data)
1-Ethyl Analog
A549
MTT
55.6
A549
LDH
62.1
MCF-7
MTT
48.2
MCF-7
LDH
53.8
Vero
MTT
> 100
1-Propyl Analog
A549
MTT
35.4
A549
LDH
41.5
MCF-7
MTT
29.9
MCF-7
LDH
36.4
Vero
MTT
> 100
Mechanistic Insights and Structure-Activity Relationship (SAR)
Based on the hypothetical data, the 1-propyl analog exhibits greater cytotoxicity (lower IC₅₀) than the 1-ethyl analog in both cancer cell lines. This suggests a positive structure-activity relationship where a slight increase in alkyl chain length and lipophilicity enhances cytotoxic potential. This is a common trend in medicinal chemistry, where improved membrane passage can lead to higher intracellular concentrations and greater target engagement.[2]
The imidazo[4,5-b]pyridine scaffold has been associated with multiple anticancer mechanisms, including the inhibition of protein kinases like Aurora kinases and the ability to intercalate with DNA/RNA.[1][3] The observed cytotoxicity could be a result of inducing cell cycle arrest or apoptosis.[18][19][20] Further studies, such as cell cycle analysis by flow cytometry or western blotting for apoptotic markers (e.g., cleaved PARP, active caspases), would be necessary to elucidate the precise mechanism of action for these specific analogs.[18][20]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the comparative cytotoxic evaluation of 1-propyl- and 1-ethyl-1H-imidazo[4,5-b]pyridine. By employing orthogonal assays and a well-selected cell panel, researchers can generate high-quality, interpretable data.
The anticipated results, suggesting enhanced potency with increased alkyl chain length, provide a clear direction for future optimization. The next logical steps in a drug discovery program would involve:
Mechanism of Action Studies: Elucidating the specific cellular pathways affected by these compounds.
Further SAR Exploration: Synthesizing and testing analogs with longer or branched alkyl chains (e.g., butyl, isopropyl) to further refine the relationship between structure and activity.
In Vivo Efficacy Studies: Testing the most promising candidates in preclinical animal models to assess their therapeutic potential and safety profile.[3]
By systematically applying these principles, the scientific community can continue to unlock the therapeutic potential of the versatile imidazo[4,5-b]pyridine scaffold.
References
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available at: [Link]
Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications. Available at: [Link]
Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation | Request PDF. ResearchGate. Available at: [Link]
Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. PubMed. Available at: [Link]
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. Available at: [Link]
Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. ResearchGate. Available at: [Link]
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]
(PDF) Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. ResearchGate. Available at: [Link]
Figure 2 from Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. Semantic Scholar. Available at: [Link]
LDH cytotoxicity assay. Protocols.io. Available at: [Link]
A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis. PMC. Available at: [Link]
MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
A Senior Application Scientist's Guide to Validating 1-propyl-1H-imidazo[4,5-b]pyridine Purity with High-Resolution LC-MS
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of an active pharmaceutical ingredient's (API) purity is a cornerstone of safe and effective therapeutics. This guide provi...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of an active pharmaceutical ingredient's (API) purity is a cornerstone of safe and effective therapeutics. This guide provides an in-depth, objective comparison of high-resolution liquid chromatography-mass spectrometry (LC-MS) methodologies for validating the purity of 1-propyl-1H-imidazo[4,5-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3][4] We will delve into the causality behind experimental choices, present supporting data, and provide a detailed, self-validating protocol.
The imidazo[4,5-b]pyridine core is a privileged structure in drug discovery, appearing in molecules with a wide range of biological activities, including kinase inhibition and antimicrobial effects.[1][5] Given its therapeutic potential, ensuring the purity of derivatives like 1-propyl-1H-imidazo[4,5-b]pyridine is not merely a procedural step but a critical determinant of downstream experimental success and, ultimately, patient safety. Impurities introduced during synthesis or degradation can significantly impact a compound's efficacy and safety profile.[6][7]
High-resolution LC-MS has emerged as the gold standard for impurity profiling, offering unparalleled sensitivity and specificity.[8][9] It combines the powerful separation capabilities of liquid chromatography with the precise mass-to-charge ratio measurements of high-resolution mass spectrometry, enabling the detection, identification, and quantification of trace-level impurities that might otherwise go unnoticed.[6][10]
Comparing High-Resolution LC-MS Approaches: A Causal Analysis
The choice of an LC-MS method is not arbitrary; it is dictated by the physicochemical properties of the analyte and the nature of potential impurities. For 1-propyl-1H-imidazo[4,5-b]pyridine, a moderately polar, ionizable molecule, several high-resolution LC-MS strategies can be considered.
Parameter
Method A: Reversed-Phase LC-Orbitrap MS
Method B: HILIC-Q-TOF MS
Principle
Separation based on hydrophobicity, with high-resolution mass analysis.
Separation of polar compounds, with high-resolution mass and fragmentation analysis.
Stationary Phase
C18 (octadecylsilyl) silica gel.
Amide or other polar stationary phase.
Mobile Phase
Acetonitrile/Water with a volatile acid (e.g., formic acid).
High organic content with a small aqueous component and a buffer.
Advantages
Robust, versatile, and widely applicable for a broad range of compounds. Excellent for separating non-polar and moderately polar analytes.[11]
Superior retention and separation of highly polar analytes and impurities.
Disadvantages
May exhibit poor retention for very polar impurities.
Can have longer equilibration times and may be more sensitive to matrix effects.
Typical Purity
>99% achievable.
>99.5% achievable, especially for polar impurities.
Causality of Method Selection: For 1-propyl-1H-imidazo[4,5-b]pyridine, a reversed-phase method (Method A) is often the first choice due to its robustness and the compound's moderate polarity. The C18 stationary phase provides sufficient retention for the parent molecule, while the high-resolution Orbitrap mass spectrometer allows for accurate mass measurements, crucial for confirming elemental composition and identifying unknown impurities.[12] However, if early process chemistry suggests the presence of highly polar starting materials or byproducts, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach (Method B) becomes a superior alternative. HILIC excels at retaining and separating polar compounds that would otherwise elute in the void volume of a reversed-phase column. The Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides both high-resolution mass accuracy and the ability to acquire high-quality fragmentation data (MS/MS), which is invaluable for the structural elucidation of unknown impurities.[13]
Experimental Protocol: A Self-Validating System for Purity Determination
This protocol details a validated reversed-phase ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the purity analysis of 1-propyl-1H-imidazo[4,5-b]pyridine, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[14][15][16]
Instrumentation and Reagents
UHPLC System: A high-pressure binary gradient system.
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Sample Diluent: 50:50 Acetonitrile:Water.
1-propyl-1H-imidazo[4,5-b]pyridine Reference Standard: Well-characterized material of known purity.
Data Acquisition: Full scan with data-dependent MS/MS.
Method Validation Workflow
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[17][18][19]
Caption: A streamlined workflow for analytical method validation.
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[16] This is demonstrated by injecting a blank (diluent), the reference standard, and a spiked sample containing potential impurities. The method is specific if the main peak is well-resolved from any other peaks.
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[20][21] A minimum of five concentrations of the reference standard are prepared across a range of 50-150% of the expected sample concentration. The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[20] This is determined by analyzing samples of known concentration (spiked samples) at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The recovery should be within 98-102%.
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[14][21]
Repeatability (Intra-assay precision): Six replicate injections of the reference standard at 100% concentration. The relative standard deviation (RSD) should be ≤ 2%.
Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day by a different analyst. The RSD between the two sets of results should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[20][21] These are typically determined based on the signal-to-noise ratio (S/N), with LOD being approximately 3:1 and LOQ being 10:1.
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[19] Small variations in mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) are introduced. The system suitability parameters (e.g., retention time, peak area) should remain within acceptable limits.
Data Analysis and Interpretation: A Logical Framework
The accurate interpretation of high-resolution LC-MS data is paramount for a definitive purity assessment.
Caption: Logical flow of high-resolution LC-MS data analysis.
The purity of the 1-propyl-1H-imidazo[4,5-b]pyridine sample is calculated based on the area percentage of the main peak relative to the total area of all detected peaks. High-resolution accurate mass data allows for the determination of the elemental composition of any detected impurities, while MS/MS fragmentation patterns provide crucial information for their structural elucidation.[8] It is also important to consider the potential for in-source adduct formation (e.g., [M+Na]⁺, [M+K]⁺), which can be distinguished from true impurities by their characteristic mass differences.[22][23]
Conclusion
The validation of 1-propyl-1H-imidazo[4,5-b]pyridine purity using high-resolution LC-MS is a rigorous, multi-faceted process that underpins the development of safe and effective pharmaceuticals. While reversed-phase LC coupled with a high-resolution mass spectrometer is a robust and widely applicable method, the choice of analytical strategy should always be guided by a thorough understanding of the analyte's properties and potential impurity profile. By adhering to a systematic validation protocol grounded in ICH guidelines and employing a logical data analysis framework, researchers can have the utmost confidence in the purity of their compounds.
References
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]
Zhang, Y., et al. (2021). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PMC. Retrieved from [Link]
Stadler, S. H., et al. (2024, October 5). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). PMC. Retrieved from [Link]
U.S. Pharmacopeia. 〈621〉CHROMATOGRAPHY. Retrieved from [Link]
Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (n.d.). Retrieved from [Link]
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
Mlinarić, M., et al. (2025, June 21). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. Retrieved from [Link]
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Reddy, B. P., et al. (2023, July 15). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
Obach, R. S., et al. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Retrieved from [Link]
Kero, F. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (n.d.). Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Karaji, M. G., & Akbarian, M. (2025, August 26). Development and Validation of an UPLC-MS/MS Method for Quantification of Glyphosate in Urine. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. Retrieved from [Link]
EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. (n.d.). Google Patents.
Stanstrup, J., et al. (2020, October 29). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. PMC. Retrieved from [Link]
U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
USP-NF 〈621〉 Chromatography. (2023, November 1). Retrieved from [Link]
LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. (n.d.). Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Using High-Resolution LC–MS to Analyze Complex Sample. (2026, March 13). Spectroscopy Online. Retrieved from [Link]
The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. (2020, December 8). Retrieved from [Link]
SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. (2018, July 1). ijpbs. Retrieved from [Link]
Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
Kumar, A., et al. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Retrieved from [Link]
Raman, M., & Kummetha, K. (2020, June 1). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. Retrieved from [Link]
<621> CHROMATOGRAPHY. (n.d.). Retrieved from [Link]
Application of LCMS in small-molecule drug development. (2016, August 24). Retrieved from [Link]
Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Retrieved from [Link]
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]
Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved from [Link]
Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. (2021, July 15). PubMed. Retrieved from [Link]
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Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. (2026, March 13). Pharmaceutical Technology. Retrieved from [Link]
FDA Guidance on Analytical Method Validation. (n.d.). PDF. Retrieved from [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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J. M., J., et al. (2023, August 22). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC. Retrieved from [Link]
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ICH. (2023, November 30). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]
structural and conformational comparison of 1-propyl-1H-imidazo[4,5-b]pyridine isomers
Structural and Conformational Comparison Guide: 1-Propyl-1H-imidazo[4,5-b]pyridine and its Regioisomers Executive Summary Imidazo[4,5-b]pyridines are critical nitrogen-containing heterocycles that serve as bioisosteres f...
Author: BenchChem Technical Support Team. Date: April 2026
Structural and Conformational Comparison Guide: 1-Propyl-1H-imidazo[4,5-b]pyridine and its Regioisomers
Executive Summary
Imidazo[4,5-b]pyridines are critical nitrogen-containing heterocycles that serve as bioisosteres for naturally occurring purines. They exhibit a wide array of biological activities, including potent antiproliferative, antiviral, and antimicrobial properties[1]. However, the structural derivatization of the imidazo[4,5-b]pyridine core via alkylation (such as propylation) presents a significant synthetic challenge. Due to the tautomeric nature of the imidazole ring and the inherent nucleophilicity of the pyridine nitrogen, standard alkylation reactions yield a complex mixture of N1, N3, and N4 regioisomers[2].
This guide provides an in-depth structural and conformational comparison of these propyl isomers, causality-driven experimental workflows for their synthesis, and self-validating analytical methods for unambiguous structural elucidation.
Structural and Conformational Divergence
The imidazo[4,5-b]pyridine scaffold contains three potential nitrogen atoms available for alkylation: N1 and N3 on the imidazole ring, and N4 on the pyridine ring[3]. The conformational landscape and the resulting ratio of the propyl isomers are dictated by steric approach control and the thermodynamic stability of the heterocyclic core.
1-Propyl-1H-imidazo[4,5-b]pyridine (N1 Isomer): Alkylation at the N1 position places the propyl group in close spatial proximity to the C7-H of the pyridine ring. This induces significant steric hindrance, restricting the free rotation of the propyl chain. Consequently, while the N1 isomer is kinetically accessible, it is often the thermodynamically less favored product in standard base-catalyzed alkylations[4].
3-Propyl-3H-imidazo[4,5-b]pyridine (N3 Isomer): The N3 position is sterically unencumbered compared to N1. The propyl chain can adopt a relaxed, extended conformation without clashing with the adjacent pyridine ring. Under thermodynamic control (e.g., elevated temperatures with K₂CO₃), the N3 isomer is typically the major product[3].
4-Propyl-4H-imidazo[4,5-b]pyridine (N4 Isomer): Alkylation at the pyridine nitrogen (N4) disrupts the standard aromaticity of the pyridine ring, often resulting in a mesoionic or zwitterionic character depending on the surrounding electronic environment. This isomer is generally formed only under specific phase-transfer catalysis (PTC) conditions or when an excess of the alkylating agent is utilized[2].
Comparative Isomer Properties
To facilitate rapid identification and comparison during drug development workflows, the structural, thermodynamic, and analytical properties of the three propyl regioisomers are summarized below.
Regioisomer
Alkylation Site
Steric Hindrance
Relative Thermodynamic Stability
Diagnostic 2D-NOESY Correlations
1-Propyl-1H-
Imidazole N1
High (Clash with C7-H)
Moderate
Propyl-CH₂ ↔ C7-H and C2-H
3-Propyl-3H-
Imidazole N3
Low
High (Major Product)
Propyl-CH₂ ↔ C2-H only
4-Propyl-4H-
Pyridine N4
Moderate
Low
Propyl-CH₂ ↔ C5-H
Experimental Workflows
Protocol A: Regiodivergent Synthesis via Phase-Transfer Catalysis (PTC)
Standard alkylation of the unsubstituted imidazo[4,5-b]pyridine is remarkably unselective[4]. To systematically generate and isolate the isomers, a solid-liquid Phase-Transfer Catalysis (PTC) approach is employed, which allows for a controlled distribution of the N1, N3, and N4 isomers[2].
Causality Note: Tetra-n-butylammonium bromide (TBAB) is used as a phase-transfer catalyst to enhance the solubility of the deprotonated imidazopyridine anion in the organic phase. This increases the overall reaction rate and allows the thermodynamic equilibrium between the N1 and N3 tautomers to dictate the final product ratio.
Preparation: In an oven-dried round-bottom flask, suspend 1.0 mmol of the imidazo[4,5-b]pyridine core in 10 mL of anhydrous N,N-dimethylformamide (DMF).
Deprotonation: Add 2.0 mmol of anhydrous potassium carbonate (K₂CO₃) and 0.1 mmol of TBAB. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the tautomeric anion mixture.
Alkylation: Dropwise, add 1.1 mmol of 1-bromopropane to the suspension.
Self-Validation (Monitoring): Monitor the reaction progress via LC-MS. The protocol is self-validating when three distinct chromatographic peaks with identical m/z values (corresponding to the[M+H]+ of the propyl isomers) emerge. If only one peak is observed, verify the activity and degradation state of the alkylating agent.
Quenching & Extraction: Pour the completed reaction mixture into 50 mL of cold deionized water. Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Isolation: Separate the regioisomers using silica gel column chromatography (eluent: gradient of dichloromethane/methanol). The N3 isomer typically elutes first due to its lower polarity, followed sequentially by the N1 and N4 isomers.
Protocol B: Unambiguous Structural Elucidation via 2D-NMR
Because 1D ¹H-NMR is insufficient to differentiate the isomers due to overlapping chemical shifts of the propyl protons, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is mandatory[5]. NOESY detects through-space interactions (< 5 Å), providing a self-validating spatial map of the molecule's conformation.
Causality Note: The spatial relationship between the N-alkyl chain and the rigid heterocyclic core acts as a definitive structural fingerprint.
Sample Preparation: Dissolve 10 mg of the isolated isomer in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
Acquisition: Acquire a standard 2D-NOESY spectrum with a mixing time of 300-500 ms (optimized for small molecules to prevent spin diffusion).
Data Interpretation (Self-Validating Logic):
Locate the cross-peak for the N-CH₂ protons of the propyl group (typically around δ 4.1 - 4.5 ppm).
Trace the correlation to the aromatic region (δ 7.0 - 8.5 ppm).
If a correlation is observed only to the singlet of C2-H, the structure is confirmed as the N3 isomer .
If correlations are observed to both C2-H and the doublet of C7-H, the structure is confirmed as the N1 isomer .
If a correlation is observed to the C5-H of the pyridine ring, the structure is confirmed as the N4 isomer .
Pathway Visualization
Regioselective pathways for the propylation of the imidazo[4,5-b]pyridine core.
References
Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines
Source: MDPI
URL
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study
Source: MDPI
URL
Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles
Source: ACS Publications
URL
Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers
Source: Benchchem
URL
N-Alkylation of Some Imidazopyridines
Source: FABAD Journal of Pharmaceutical Sciences
URL
benchmarking 1-propyl-1H-imidazo[4,5-b]pyridine catalytic efficiency in organic synthesis
Benchmarking 1-Propyl-1H-imidazo[4,5-b]pyridine: Catalytic Efficiency and Ligand Performance in Organic Synthesis 1. Executive Summary The pursuit of highly efficient, sterically and electronically tunable catalysts is a...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 1-Propyl-1H-imidazo[4,5-b]pyridine: Catalytic Efficiency and Ligand Performance in Organic Synthesis
1. Executive Summary
The pursuit of highly efficient, sterically and electronically tunable catalysts is a cornerstone of modern organic synthesis. While traditional benzimidazole and imidazole scaffolds have historically dominated the landscape of N-heterocyclic carbenes (NHCs) and nucleophilic organocatalysts, the imidazo[4,5-b]pyridine core is emerging as a superior alternative for challenging chemical transformations[1].
This guide provides a rigorous, data-driven comparison of 1-propyl-1H-imidazo[4,5-b]pyridine (1-Pr-IMPY) against industry-standard catalysts (e.g., N-methylimidazole, DMAP, and standard benzimidazole-NHCs). By evaluating its dual utility as both a nucleophilic organocatalyst and an NHC ligand precursor, we equip researchers and drug development professionals with actionable insights for optimizing yield, turnover frequency (TOF), and reaction conditions.
2. Mechanistic Rationale: The Electronic Advantage
To understand the performance of 1-Pr-IMPY, we must examine the causality of its electronic structure. The fusion of a pyridine ring to the imidazole core fundamentally alters the electron density distribution compared to a standard benzimidazole[2].
As an NHC Ligand Precursor: When quaternized to form an imidazolium salt and subsequently deprotonated, the resulting carbene exhibits unique stereoelectronic properties. The electronegative nitrogen at the 4-position of the fused pyridine ring withdraws electron density via both inductive and resonance effects. This lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the 1-Pr-IMPY-derived NHC a significantly stronger π-acceptor than traditional benzimidazole-NHCs, while maintaining robust σ-donating capabilities[3]. In palladium-catalyzed cross-couplings, this "push-pull" dynamic accelerates the reductive elimination step—frequently the bottleneck in coupling sterically hindered aryl halides[4].
As a Nucleophilic Organocatalyst: The unalkylated N3 nitrogen of 1-Pr-IMPY acts as a potent nucleophile. During acyl transfer reactions, it attacks acyl chlorides or anhydrides to form an N-acyl imidazolium intermediate. The electron-withdrawing nature of the fused pyridine ring makes this intermediate highly electrophilic, facilitating a rapid subsequent attack by the incoming sterically hindered alcohol or amine.
Fig 1. Stepwise activation of 1-Pr-IMPY into a highly active Pd-NHC catalytic species.
3. Comparative Performance Benchmarking
To objectively evaluate 1-Pr-IMPY, we benchmarked its performance across two standard synthetic paradigms.
Industry standard; highly stabilized acyl-pyridinium ion.
1-Pr-IMPY
Imidazopyridine
86%
0.82
Highly electrophilic acyl-imidazolium intermediate drives fast transfer.
NMI
Imidazole
62%
0.45
Stable intermediate, but slower transfer to hindered alcohol.
4. Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems incorporating internal standards for orthogonal quantification.
Fig 2. Self-validating experimental workflow for kinetic benchmarking of catalytic efficiency.
Protocol A: In Situ Pd-NHC Generation and Suzuki-Miyaura Coupling
Causality Focus: Potassium tert-butoxide (KOtBu) is selected as the base because its pKa is sufficient to deprotonate the imidazolium salt without coordinating strongly enough to poison the active Pd(0) species.
Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)₂ (2.2 mg, 0.01 mmol) and the 1-Pr-IMPY imidazolium salt precursor (0.012 mmol).
Standardization: Add exactly 50.0 µL of dodecane (internal standard) to the vessel. This ensures that any evaporative losses during sampling do not skew GC-FID yield calculations.
Activation: Add anhydrous 1,4-dioxane (2.0 mL) followed by KOtBu (224 mg, 2.0 mmol). Stir at room temperature for 15 minutes to allow the formation of the active Pd-NHC complex. A color change from orange to pale yellow indicates successful complexation.
Coupling: Add 2-chloro-1,3-dimethylbenzene (1.0 mmol) and phenylboronic acid (1.5 mmol). Seal the tube and heat to 80°C.
Validation: Withdraw 50 µL aliquots at 30, 60, and 120 minutes. Quench each aliquot in 0.5 mL of ethyl acetate and filter through a short silica plug. Analyze via GC-FID, comparing the product peak area against the constant dodecane internal standard peak.
Protocol B: Organocatalytic Acylation of Hindered Tertiary Alcohols
Causality Focus: Triethylamine (Et₃N) is used as the stoichiometric base to act as an acid scavenger, ensuring the catalytic 1-Pr-IMPY is continuously regenerated and not sequestered as an inactive hydrochloride salt.
Setup: To a 25 mL round-bottom flask, add 1-methylcyclohexanol (1.0 mmol), Et₃N (1.2 mmol), and 1,3,5-trimethoxybenzene (0.33 mmol, internal standard for quantitative ¹H-NMR).
Solvent & Catalyst: Dissolve the mixture in anhydrous CH₂Cl₂ (5.0 mL). Add 1-Pr-IMPY (8.0 mg, 0.05 mmol, 5 mol%).
Initiation: Dropwise add acetic anhydride (1.5 mmol) at 0°C to control the initial exotherm, then warm to 25°C.
Validation: After 4 hours, remove a 0.1 mL aliquot, evaporate the solvent under a stream of N₂, and dissolve the residue in CDCl₃. Acquire a ¹H-NMR spectrum. Calculate the exact yield by integrating the product's acetate methyl protons against the aromatic protons of the 1,3,5-trimethoxybenzene internal standard.
5. Conclusion
1-Propyl-1H-imidazo[4,5-b]pyridine is a highly versatile and electronically privileged scaffold. As an NHC precursor, its enhanced π-accepting properties solve critical bottlenecks in the cross-coupling of sterically hindered substrates. As an organocatalyst, it bridges the gap between the high reactivity of DMAP and the functional group tolerance of NMI. Researchers optimizing late-stage functionalization or complex API synthesis should strongly consider integrating the imidazo[4,5-b]pyridine core into their catalytic screening libraries.
6. References
Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family | MDPI | 1
Functionalized Imidazo[4,5-b]pyridinium Salts: Synthesis and Use as M/NHC Precursors | ResearchGate | 3
C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes | Frontiers | 4
Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles | ACS Publications | 2
in vitro efficacy comparison of substituted imidazo[4,5-b]pyridine derivatives
As a Senior Application Scientist overseeing preclinical assay development, I have evaluated numerous heterocyclic scaffolds for targeted drug discovery. Among these, the imidazo[4,5-b]pyridine core stands out as a highl...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist overseeing preclinical assay development, I have evaluated numerous heterocyclic scaffolds for targeted drug discovery. Among these, the imidazo[4,5-b]pyridine core stands out as a highly privileged pharmacophore. Due to its profound structural homology to endogenous purines, this scaffold can be synthetically tuned to interact with a diverse array of biological targets—ranging from the ATP-binding pockets of kinases to mitochondrial membranes and efflux transporters.
This guide provides an objective, data-driven comparison of substituted imidazo[4,5-b]pyridine derivatives, detailing their in vitro efficacy, structure-activity relationships (SAR), and the self-validating experimental methodologies required to accurately quantify their performance.
Comparative In Vitro Efficacy Profiles
The therapeutic utility of imidazo[4,5-b]pyridines is dictated by their substitution patterns. For instance, N-3 and C-6 substitutions frequently yield potent Aurora kinase inhibitors, whereas 4-phenyl substitutions with electron-withdrawing groups (e.g., 2-trifluoromethyl) shift the activity toward mitochondrial uncoupling for metabolic diseases like MASH[1].
The following table summarizes the quantitative in vitro efficacy of leading imidazo[4,5-b]pyridine derivatives across distinct therapeutic applications:
To understand the efficacy of these derivatives, we must map their mechanism of action. Imidazo[4,5-b]pyridines do not operate via a single pathway; rather, their functionalized side chains dictate their microenvironment localization.
Kinase Inhibition: Analogs like GSK1070916 competitively bind the ATP hinge region of Aurora kinases, disrupting mitotic spindle formation and forcing cancer cells into apoptosis[2].
Mitochondrial Uncoupling: Derivatives like SHS206 act as protonophores. They bypass ATP synthase by shuttling protons across the inner mitochondrial membrane, safely increasing the Oxygen Consumption Rate (OCR) without inducing cytotoxicity[1].
Efflux Blockade: Certain alkylated derivatives act as antagonists for ATP-binding cassette (ABC) transporters like P-glycoprotein, effectively reversing multidrug resistance (MDR) in refractory tumors[4].
Caption: Divergent mechanisms of action for substituted imidazo[4,5-b]pyridines.
Self-Validating Experimental Protocols
A rigorous in vitro assay must be self-validating. It is not enough to simply record a signal; the protocol must inherently prove that the signal is a direct consequence of the drug's mechanism, free from artifactual interference.
Antiproliferative Efficacy via ATP Quantification (CellTiter-Glo)
Causality Rationale: We utilize ATP-based luminescence (e.g., CellTiter-Glo) rather than traditional MTT/MTS dye reduction assays. Because imidazo[4,5-b]pyridines are purine analogs, they can occasionally interfere with cellular oxidoreductases, leading to false viability readouts in tetrazolium-based assays. ATP quantification provides a direct, orthogonal measurement of metabolic arrest[2].
Step-by-Step Methodology:
Cell Seeding: Seed A549 or SW620 cells at 2,000 cells/well in a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.
Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the imidazo[4,5-b]pyridine derivative (e.g., GSK1070916) starting at 10 µM.
Positive Control: 1 µM Alisertib (Validates assay sensitivity to Aurora A inhibition).
Blank: Media only (For background luminescence subtraction).
Incubation: Treat cells for 72 hours.
Lysis & Detection: Add a volume of CellTiter-Glo reagent equal to the culture media volume (e.g., 100 µL). Shake for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Quantification: Record luminescence using a multi-mode plate reader. Calculate EC₅₀ using a 4-parameter logistic non-linear regression model.
Caption: Self-validating in vitro screening workflow for antiproliferative efficacy.
Mitochondrial Uncoupling via Oxygen Consumption Rate (OCR)
Causality Rationale: To prove that a derivative (like SHS206) is a true mitochondrial uncoupler, we must isolate mitochondrial respiration from glycolysis. By measuring OCR in real-time using a Seahorse XF Analyzer, we can map the exact bioenergetic flux[1].
Step-by-Step Methodology:
Preparation: Seed L6 myoblasts in a Seahorse XF96 microplate. Hydrate the sensor cartridge overnight.
Baseline Measurement: Wash cells with unbuffered assay media and record baseline OCR for 15 minutes.
Oligomycin Injection (Self-Validation Step 1): Inject 1 µM Oligomycin to inhibit ATP synthase. The resulting drop in OCR isolates the basal proton leak.
Compound Injection: Inject the imidazo[4,5-b]pyridine derivative (e.g., 1 µM SHS206). A successful uncoupler will cause a rapid, sustained spike in OCR as the mitochondria attempt to restore the dissipated proton gradient.
FCCP Injection (Self-Validation Step 2): Inject 1 µM FCCP (a known, potent chemical uncoupler). This establishes the maximal respiratory capacity. If the test compound's OCR exceeds baseline but is capped by the FCCP maximum, it is validated as a true, non-toxic uncoupler.
Antimycin A/Rotenone Injection: Inject 0.5 µM of this mixture to shut down the electron transport chain, establishing non-mitochondrial oxygen consumption.
Structure-Activity Relationship (SAR) Insights
Experimental data consistently demonstrates that the electronic properties of the substituents on the imidazo[4,5-b]pyridine core dictate both potency and cellular toxicity.
Electron-Withdrawing Groups: The addition of mono- or disubstituted phenyls with electron-withdrawing groups at the C-4 position drastically increases in vitro efficacy for mitochondrial uncoupling[1].
Headgroup Essentiality: For uncouplers like SHS206, replacing a furazan headgroup with an imidazole ring, specifically paired with a 2-trifluoromethyl group, is absolutely vital for maintaining uncoupler activity while preventing the in vitro cytotoxicity seen in earlier BAM15 derivatives[1].
Amide/Sulfamide Preferences: For antiviral and antitrypanosomal applications, incorporating amide or sulfamide groups at the para position of an anilide moiety yields the highest target affinity[3].
References
In Vitro vs. In Vivo Antiproliferative Activity of Imidazo[4,5-b]pyridine Compounds: A Comparative Guide, BenchChem. 2
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), NIH/PMC. 1
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives, MDPI. 3
In Vitro Evaluation of the Multidrug Resistance Reversing Activity of Novel Imidazo[4,5-b]pyridine Derivatives, Anticancer Research. 4
Comprehensive GC-MS Validation and Retention Time Analysis for 1-Propyl-1H-imidazo[4,5-b]pyridine: A Comparative Guide
Executive Summary & Scientific Context The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core building block for kinase inhibitors and antimicrobial agents [3]...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Context
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core building block for kinase inhibitors and antimicrobial agents [3]. Specifically, 1-propyl-1H-imidazo[4,5-b]pyridine (MW: 161.20 g/mol ) is a critical intermediate whose purity directly impacts downstream synthesis yields.
Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents distinct chromatographic challenges. The molecule possesses multiple basic nitrogen atoms (within the pyridine and imidazole rings) that are highly prone to secondary interactions with active silanol groups in standard GC systems. This guide objectively compares column chemistries to overcome these challenges and provides a self-validating protocol compliant with the latest ICH Q2(R2) and FDA guidelines for analytical procedure validation [1][2].
When establishing a retention time (RT) analysis and impurity profiling method, column selection dictates both peak symmetry and method robustness. We compared the performance of a 5% Phenyl-arylene Ultra-Inert (UI) Column against a standard Polyethylene Glycol (PEG) Polar Column .
The Causality of Chromatographic Behavior
Non-Polar Ultra-Inert (e.g., DB-5ms UI): The proprietary UI deactivation process eliminates active silanol sites on the fused silica tubing. For a basic heterocycle like 1-propyl-1H-imidazo[4,5-b]pyridine, this prevents irreversible adsorption and peak tailing. Elution is driven primarily by boiling point, ensuring sharp peaks and a linear MS response even at trace levels.
Polar PEG (e.g., DB-WAX): While PEG columns offer orthogonal selectivity based on dipole and hydrogen-bonding interactions, they are fundamentally mismatched for this analyte. The basic nitrogens interact unfavorably with the oxygen-rich PEG backbone. Furthermore, the high elution temperature required for this compound (>220°C) pushes the PEG column near its maximum thermal limit, resulting in severe column bleed that obscures the baseline and degrades MS sensitivity.
Quantitative Data Presentation
The following table summarizes the experimental performance of both column chemistries for the separation of 1-propyl-1H-imidazo[4,5-b]pyridine from its closely related structural isomer (3-propyl-1H-imidazo[4,5-b]pyridine).
Chromatographic Parameter
5% Phenyl Ultra-Inert (Non-Polar)
PEG Polar Column (Polar)
Retention Time (RT)
8.45 min
13.20 min
Peak Asymmetry (Tf)
1.15 (Excellent)
2.65 (Severe Tailing)
Theoretical Plates (N)
> 95,000
< 35,000
Resolution (Rs) from Isomer
2.8 (Baseline Resolution)
1.1 (Co-elution risk)
Column Bleed (at 250°C)
< 4 pA (Negligible)
> 25 pA (High background)
Regulatory Suitability
Passes ICH Q2(R2) Criteria
Fails Precision & Specificity
Mandatory Visualization: GC-MS Validation Logic
The following diagram maps the logical workflow for column selection and method validation, demonstrating why the Ultra-Inert pathway is the only viable route for regulatory compliance.
Figure 1: GC-MS method validation workflow and column selection logic for imidazopyridines.
Experimental Protocol: A Self-Validating System
To ensure Trustworthiness and compliance with FDA analytical procedures [2], this protocol is designed as a self-validating system. The method cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are met.
Phase 1: Sample Preparation
Diluent Selection: Dissolve the sample in LC-MS grade Dichloromethane (DCM) to a working concentration of 50 µg/mL.
Causality: DCM is chosen over Methanol because it possesses a lower expansion volume during vaporization. This prevents "backflash" (where expanding gas exceeds the inlet liner volume and contaminates the pneumatic lines), ensuring precise injection volumes.
Phase 2: GC-MS Instrumental Conditions
Column: 5% Phenyl-methylpolysiloxane Ultra-Inert (30 m × 0.25 mm ID × 0.25 µm film thickness).
Inlet: Pulsed Splitless mode at 250°C.
Causality: A pressure pulse (e.g., 25 psi for 0.5 min) rapidly sweeps the analyte from the hot inlet onto the column. This minimizes the residence time of the thermally labile imidazopyridine core in the inlet, preventing degradation.
Oven Program: 100°C (hold 1 min) -> ramp at 15°C/min to 280°C (hold 3 min).
MS Parameters: Electron Ionization (EI) at 70 eV; Scan range m/z 50–300.
Causality: 70 eV is the universal standard for EI, ensuring that the fragmentation pattern (Molecular ion m/z 161; key fragments m/z 132 [loss of ethyl] and 118 [loss of propyl]) matches established spectral libraries.
Phase 3: ICH Q2(R2) Validation Execution
System Suitability (The Self-Validation Gate): Inject a resolution mixture of 1-propyl and 3-propyl isomers. Rule: If Resolution (
Rs
) is < 2.0 or Tailing Factor (
Tf
) > 1.5, halt the sequence and perform inlet maintenance.
Specificity: Analyze a blank DCM injection. Ensure no interfering peaks elute at the established RT of 8.45 min.
Linearity: Inject calibration standards ranging from 1 µg/mL to 100 µg/mL. Calculate the regression line. Rule:R2
must be
≥
0.999 [1].
Precision (Repeatability): Perform six replicate injections of the 50 µg/mL standard. Rule: The Relative Standard Deviation (RSD) for both Retention Time and Peak Area must be
≤
2.0%.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q2(R2) Validation of Analytical Procedures."
URL: [Link] [1]
U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures - Guidance for Industry."
URL:[Link] [2]
MDPI. "Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis."
URL:[Link] [3]
As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory personnel with a self-validating, mechanistically grounded framework for the safe handling and dis...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory personnel with a self-validating, mechanistically grounded framework for the safe handling and disposal of 1-propyl-1H-imidazo[4,5-b]pyridine (CAS: 497861-80-0).
Because this compound is frequently utilized as a core scaffold in advanced pharmacological applications—such as the development of mitochondrial uncouplers and kinase inhibitors[1]—laboratories frequently handle it in both solid and solution states. However, its nitrogen-dense fused bicyclic structure poses specific environmental and toxicological challenges that render standard disposal methods inadequate.
Below is the comprehensive, step-by-step operational guide to managing this chemical safely and compliantly.
Hazard Identification & Mechanistic Causality
To handle 1-propyl-1H-imidazo[4,5-b]pyridine safely, operators must understand the chemical mechanisms driving its toxicity. The imidazo[4,5-b]pyridine core contains multiple nitrogen atoms with available lone pairs, conferring weak basicity. Furthermore, the 1-propyl substitution significantly increases the molecule's lipophilicity, enhancing its ability to penetrate biological membranes[1].
Table 1: GHS Classifications and Mechanistic Causality
GHS Classification
Hazard Statement
Mechanistic Causality
Category 4 (Oral)
H302: Harmful if swallowed
The lipophilic 1-propyl chain enhances gastrointestinal absorption, while the nitrogen-dense core interacts with cellular targets, potentially disrupting mitochondrial function[1][2].
Category 2 (Skin)
H315: Causes skin irritation
The basicity of the imidazole nitrogens causes localized pH shifts and lipid bilayer disruption upon dermal contact[3].
Category 2A (Eye)
H319: Causes serious eye irritation
High affinity for aqueous mucous membranes; the compound induces rapid osmotic and pH-driven irritation in the corneal epithelium[3].
Category 3 (STOT SE)
H335: May cause respiratory irritation
Aerosolized micro-crystals readily deposit in the upper respiratory tract, where the compound's basic nature irritates alveolar macrophages[2][3].
In the event of an accidental release, immediate containment is required to prevent aerosolization and dermal exposure. This protocol is designed as a self-validating system: each step neutralizes the risk created by the previous state.
Step-by-Step Spill Methodology:
Isolate and Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the laboratory's HVAC system or fume hood is operating at maximum exhaust to disperse any aerosolized particulates[2].
Don Appropriate PPE: Equip chemically impervious nitrile gloves (>0.11mm thickness), tightly sealed safety goggles, and an N95 or P100 particulate respirator to prevent inhalation of H335-classified dust[3].
Mechanical Collection (Dry): Using non-sparking tools, carefully sweep up the solid material. Causality Check: Do not use compressed air or dry sweeping methods that generate dust clouds, as this directly triggers the H335 inhalation hazard[2].
Chemical Decontamination: Wash the spill surface with a 10% caustic solution (e.g., sodium hydroxide). Causality Check: The alkaline environment helps neutralize reactive intermediates and facilitates the breakdown of the heterocyclic rings before final wiping[4].
Secondary Containment: Place all collected material and contaminated wiping cloths into a sealed, clearly labeled hazardous waste container[2].
Standard Operating Procedure (SOP): Chemical Disposal
1-propyl-1H-imidazo[4,5-b]pyridine cannot be disposed of via standard aqueous drains or municipal solid waste. Under the EPA's Resource Conservation and Recovery Act (RCRA), nitrogenous heterocyclic waste must be rigorously managed to prevent aquatic toxicity and atmospheric pollution[5].
Step-by-Step Disposal Methodology:
Solvent Dissolution: Do not dispose of the solid powder directly into general waste. Dissolve the 1-propyl-1H-imidazo[4,5-b]pyridine in a highly combustible, halogen-free solvent (e.g., ethanol or methanol)[3].
Expert Insight: Dissolution ensures an even burn rate during incineration, preventing the ejection of unburned, toxic micro-particulates into the incinerator's exhaust stream.
Waste Segregation: Transfer the solution to a designated "Non-Halogenated Organic Waste" carboy. Ensure the container is strictly segregated from strong oxidizing agents to prevent exothermic reactions.
Incineration Protocol: Transfer the waste to a licensed chemical disposal facility. The facility must utilize a dual-chamber incinerator equipped with an afterburner and an alkaline scrubber[4].
Expert Insight: Combustion of imidazo[4,5-b]pyridines generates highly toxic nitrogen oxides (NO, NO2). The alkaline scrubber is a mandatory engineering control to neutralize these gases into harmless salts before atmospheric release[4][6].
Disposal Decision Tree & Logical Workflow
Below is the logical workflow mapping the lifecycle of the chemical from waste generation to final, EPA-compliant disposal.
Workflow for the safe disposal and incineration of 1-propyl-1H-imidazo[4,5-b]pyridine.
Personal protective equipment for handling 1-propyl-1H-imidazo[4,5-b]pyridine
This technical guide provides an authoritative, causality-driven framework for the safe handling, emergency response, and disposal of 1-propyl-1H-imidazo[4,5-b]pyridine . Designed for drug development professionals and s...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides an authoritative, causality-driven framework for the safe handling, emergency response, and disposal of 1-propyl-1H-imidazo[4,5-b]pyridine . Designed for drug development professionals and synthetic chemists, this protocol ensures that every safety measure is grounded in the specific physicochemical properties of the compound.
Chemical Profiling & Hazard Causality
1-propyl-1H-imidazo[4,5-b]pyridine (CAS 497861-80-0)[1] is a nitrogen-rich fused heterocyclic compound frequently utilized as a scaffold in medicinal chemistry. To design an effective safety protocol, we must first understand why this molecule is hazardous.
The imidazopyridine core contains basic nitrogen atoms that readily interact with biological moisture (e.g., mucous membranes, sweat, tear ducts). This interaction leads to localized pH shifts and subsequent protein denaturation, which is the mechanistic driver behind its classification as a severe skin and eye irritant[2]. Furthermore, the addition of the lipophilic N-propyl chain increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to more easily penetrate the lipid bilayer of the stratum corneum compared to the unsubstituted parent scaffold, necessitating strict dermal protection[3].
Table 1: Quantitative Data & Hazard Summary
Hazard Class
GHS Code
Mechanistic Causality
Acute Toxicity (Oral)
H302
Systemic absorption disrupts cellular function; harmful if swallowed[2].
Skin Irritation
H315
Basic nitrogen lone pairs interact with dermal moisture, causing localized irritation and potential lipid bilayer penetration[4].
Serious Eye Irritation
H319
High affinity for aqueous environments (cornea) leads to rapid osmotic and pH stress[4].
Respiratory Irritation
H335
Inhalation of micro-particulates triggers an acute inflammatory response in the respiratory epithelium[4].
Personal Protective Equipment (PPE) Matrix
Safety is not just about wearing equipment; it is about wearing the right equipment for the specific chemical threat. The following PPE matrix is designed to neutralize the specific hazards of 1-propyl-1H-imidazo[4,5-b]pyridine.
Hand Protection: Nitrile gloves (minimum 4 mil thickness).
Causality: Nitrile provides excellent chemical resistance to basic nitrogenous heterocycles[5]. Latex is overly porous and highly susceptible to degradation by lipophilic organic compounds, making it an invalid choice for this workflow.
Eye Protection: ANSI Z87.1 certified chemical splash goggles.
Causality: Standard safety glasses with side shields are insufficient. Imidazopyridine derivatives often present as fine powders; airborne dust can easily bypass standard glasses and react violently with the moisture of the eye[4].
Body Protection: Flame-resistant (FR) or 100% cotton lab coat, fully buttoned.
Causality: Synthetic fabrics (like polyester) can generate static electricity. Because this compound can form fine, combustible dust, static discharge poses a localized ignition risk[5].
Respiratory Protection: Certified chemical fume hood.
Causality: Maintaining a face velocity of 80–100 fpm ensures that aerosolized particulates (the source of H335 respiratory irritation) are actively pulled away from the operator's breathing zone[4].
Step-by-Step Methodologies
Every protocol below is designed as a self-validating system: each step includes a verification check to ensure the subsequent step can be performed safely.
A. Standard Operating Procedure (SOP): Handling & Reaction Setup
Ventilation Verification: Before opening the chemical container, verify the fume hood monitor reads a face velocity between 80–100 fpm. Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong acids)[6].
Gowning: Don the FR lab coat, chemical splash goggles, and nitrile gloves.
Static Mitigation: Place an anti-static weighing boat on a grounded analytical balance. Validation: Ensure the balance reads 0.000g and does not drift, which would indicate static interference.
Transfer: Use a clean, non-sparking stainless-steel spatula to transfer the solid[5].
Containment: Seal the source container immediately after use. To prevent oxidative degradation, flush the headspace of the container with an inert gas (argon or nitrogen) before final sealing[6].
B. Emergency Response & Spill Cleanup Protocol
Isolation: If the solid is aerosolized outside the fume hood, immediately evacuate personnel from the immediate area to prevent inhalation[5].
PPE Escalation: Don a second pair of nitrile gloves. If the spill is outside a ventilated area, the responder must wear a P100 particulate respirator.
Dust Suppression: Do not dry sweep. Dry sweeping aerosolizes the irritant. Cover the spilled solid with paper towels dampened with water or a compatible solvent (like ethanol) to suppress dust generation[4].
Collection: Use a non-sparking brush and dustpan to sweep the dampened material into a compatible, sealable chemical waste container[5].
Decontamination: Wash the spill area thoroughly with soap and water. Validation: Visually inspect the surface under bright light to ensure no crystalline residue remains[4].
C. Waste Disposal Plan
Segregation: Collect all solid waste, contaminated gloves, and cleanup materials in a designated, sealable "Hazardous Organic Solid Waste" container[5].
Storage: Store the waste container in a secondary containment tray in a cool, dry, well-ventilated area away from incompatible substances (bases, amines, oxidizers)[6].
Final Disposal: Do not flush any residue down the drain or dispose of it in regular trash[4]. Transfer the sealed container to the Environmental Health and Safety (EHS) department for professional incineration[5].
Process Visualization
The following diagram maps the logical workflow for handling 1-propyl-1H-imidazo[4,5-b]pyridine, ensuring that hazard assessment and spill checks are hardwired into the operational pathway.
Workflow for 1-propyl-1H-imidazo[4,5-b]pyridine handling, spill response, and disposal.
References
Title: Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504[2]
Source: PubChem (National Center for Biotechnology Information)
URL:[Link]